3-methoxypent-1-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
174401-95-7 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-methoxypent-1-yne, a valuable research chemical. The core of this guide focuses on a well-established synthetic transformation, the Williamson ether synthesis, applied to a secondary propargylic alcohol. Detailed experimental protocols, quantitative data tables, and a logical workflow diagram are presented to facilitate its synthesis and characterization in a laboratory setting.
Synthetic Pathway Overview
The most direct and feasible synthetic route to this compound is the methylation of the corresponding secondary alcohol, pent-1-yn-3-ol. This transformation can be efficiently achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, typically methyl iodide.
The overall reaction is depicted below:
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Pent-1-yn-3-ol | C₅H₈O | 84.12 | 111-112 | 0.894 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Decomposes | 1.396 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 |
| This compound | C₆H₁₀O | 98.14 | ~110-120 (est.) | ~0.85 (est.) |
Note: The boiling point and density for this compound are estimated based on structurally similar compounds.
Detailed Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound via the Williamson ether synthesis. This protocol is adapted from established procedures for the methylation of secondary alcohols.
Materials:
-
Pent-1-yn-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add pent-1-yn-3-ol (1.0 eq). Dissolve the alcohol in anhydrous tetrahydrofuran (THF, approx. 5-10 mL per gram of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.
Mandatory Visualization
The logical workflow for the synthesis of this compound is illustrated in the following diagram:
Caption: Logical workflow for the synthesis of this compound.
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods. Below are the expected characteristic signals.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
δ ~3.3-3.5 ppm (s, 3H): Protons of the methoxy group (-OCH₃).
-
δ ~3.8-4.0 ppm (t, 1H): Propargylic proton (-CH(OR)-C≡CH).
-
δ ~2.2 ppm (s, 1H): Acetylenic proton (-C≡CH).
-
δ ~1.6-1.8 ppm (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ ~0.9-1.1 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
-
-
¹³C NMR:
-
δ ~83-85 ppm: Quaternary alkyne carbon (-C≡CH).
-
δ ~72-74 ppm: Terminal alkyne carbon (-C≡CH).
-
δ ~68-72 ppm: Carbon bearing the methoxy group (-CH(OR)-).
-
δ ~55-57 ppm: Methoxy carbon (-OCH₃).
-
δ ~28-30 ppm: Methylene carbon of the ethyl group (-CH₂-CH₃).
-
δ ~9-11 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).
-
5.2. Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (strong, sharp): Acetylenic C-H stretch (terminal alkyne).
-
~2970-2850 cm⁻¹ (medium): Aliphatic C-H stretches.
-
~2120 cm⁻¹ (weak, sharp): C≡C stretch (terminal alkyne).
-
~1100 cm⁻¹ (strong): C-O-C stretch (ether).
Disclaimer: The experimental protocol and spectroscopic data provided are based on general chemical principles and data for analogous compounds. Researchers should conduct their own optimization and characterization for this specific synthesis. Always handle sodium hydride and methyl iodide with extreme caution in a well-ventilated fume hood, following all institutional safety protocols.
chemical and physical properties of 3-methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methoxypent-1-yne. Due to the limited availability of published experimental data for this specific compound, this report combines information from computational predictions and general chemical principles for alkoxyalkynes. This document is intended to serve as a foundational resource for research and development activities involving this compound.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 174401-95-7 | PubChem[1] |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C#C)OC | PubChem[1] |
| InChI | InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 | PubChem[1] |
| InChIKey | UNAXZJARXXCLJO-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available | |
| LogP (calculated) | 1.1 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on its structure, the following spectral characteristics can be predicted.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the acetylenic proton (C≡C-H), the proton on the carbon bearing the methoxy group (CH-O), the methoxy group protons (O-CH₃), the methylene protons of the ethyl group (-CH₂-), and the methyl protons of the ethyl group (-CH₃). |
| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the carbon atom attached to the oxygen of the methoxy group, the carbon of the methoxy group, and the two carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O-C stretching vibrations (around 1100 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 98.0732, corresponding to the exact mass of C₆H₁₀O. Fragmentation patterns would likely involve the loss of the ethyl group, the methoxy group, or other small neutral molecules. |
Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is dictated by the presence of the terminal alkyne and the ether functional groups.
-
Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide anion. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The triple bond can also undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.
-
Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The methoxy group can influence the reactivity of the adjacent chiral center.
General Synthetic Approach
Caption: Plausible synthetic pathway for this compound.
Disclaimer: This represents a general synthetic strategy and is not a documented experimental protocol for this compound.
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Table 4: GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols (General Methodologies)
As no specific experimental protocols for this compound were found, this section provides a generalized methodology for the synthesis of a similar alkoxyalkyne, which could be adapted by qualified researchers.
General Procedure for the Synthesis of Alkoxyalkynes via Williamson Ether Synthesis
Caption: Generalized experimental workflow for alkoxyalkyne synthesis.
Materials:
-
Starting alcohol (e.g., 1-pentyn-3-ol)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Strong base (e.g., sodium hydride)
-
Methylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Organic extraction solvent (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
The starting alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation.
-
The mixture is cooled again to 0 °C, and the methylating agent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield the desired alkoxyalkyne.
-
The purified product is characterized by appropriate spectroscopic methods (NMR, IR, MS).
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound. All operations should be conducted by trained personnel with appropriate safety precautions.
References
3-methoxypent-1-yne molecular structure and IUPAC name
IUPAC Name: 3-methoxypent-1-yne[1] Molecular Formula: C₆H₁₀O[1]
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an organic compound characterized by a five-carbon pent-1-yne backbone with a methoxy group attached to the third carbon atom. The presence of both an alkyne and an ether functional group makes it a versatile molecule in organic synthesis.
A summary of its key computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Exact Mass | 98.073164938 Da | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Complexity | 77.4 | PubChem[1] |
Experimental Data
Similarly, there is no published information regarding the biological activity of this compound, including any known signaling pathways or mechanisms of action. This lack of data prevents the creation of a signaling pathway diagram as requested.
Logical Representation of Synthesis
While a specific experimental protocol for this compound is unavailable, a general logical workflow for the synthesis of a similar alkyne, 4,4-dimethoxybut-1-yne, can be conceptualized. This may involve the alkylation of an acetylide followed by purification. A logical diagram representing this generalized workflow is provided below.
Caption: Generalized workflow for alkyne synthesis.
It is important to note that this diagram represents a hypothetical pathway and has not been verified by experimental data for this compound.
Conclusion
While the fundamental molecular structure and computed properties of this compound are known, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. Further experimental research is required to elucidate these aspects and enable a more comprehensive understanding of this compound for potential applications in research and development.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted spectroscopic data for 3-methoxypent-1-yne, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages data from structural analogs and established spectroscopic principles to provide a robust predictive analysis. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 3-methoxybut-1-yne and 1-methoxypropane, and foundational spectroscopic theory.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 | ~2.4 | Doublet | 1H | ~2.5 |
| H-3 | ~4.0 | Triplet | 1H | ~6.5 |
| H-4 | ~1.7 | Multiplet | 2H | ~7.0 |
| H-5 | ~1.0 | Triplet | 3H | ~7.5 |
| -OCH₃ | ~3.3 | Singlet | 3H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~85 |
| C-2 | ~75 |
| C-3 | ~70 |
| C-4 | ~25 |
| C-5 | ~10 |
| -OCH₃ | ~57 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H (sp³) stretch | 2850-3000 | Medium-Strong |
| C≡C stretch | 2100-2260 | Weak-Medium |
| C-O stretch | 1050-1150 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Comments |
| [M]⁺ | 98 | Molecular Ion |
| [M-CH₃]⁺ | 83 | Loss of a methyl group |
| [M-OCH₃]⁺ | 67 | Loss of the methoxy group |
| [M-C₂H₅]⁺ | 69 | Loss of an ethyl group |
| [CH₃O]⁺ | 31 | Methoxide fragment.[1] |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample of this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film of the liquid.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the positions (in wavenumbers, cm⁻¹) and intensities of these bands to specific functional groups (e.g., ≡C-H, C≡C, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume of the solution into the GC-MS system. The sample is vaporized and separated from any impurities in the gas chromatograph.
-
-
Ionization:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provide structural information.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Reactivity and Potential Reaction Mechanisms of 3-methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methoxypent-1-yne is a multifunctional molecule featuring a terminal alkyne and a propargylic ether. This combination of functionalities makes it a versatile building block in organic synthesis, amenable to a variety of transformations. This guide provides a comprehensive overview of the expected reactivity of this compound, detailing potential reaction mechanisms and providing adaptable experimental protocols for key transformations. The content is structured to serve as a practical resource for researchers in organic chemistry and drug development.
Core Reactivity
The reactivity of this compound is primarily dictated by its two key functional groups: the terminal alkyne (C≡C-H) and the propargylic ether (C-O-C adjacent to a C≡C bond).
-
Terminal Alkyne: The acidic proton of the terminal alkyne allows for deprotonation to form a potent nucleophile (an acetylide). This enables a range of coupling and addition reactions. The triple bond itself is susceptible to electrophilic additions and cycloadditions.
-
Propargylic Ether: The ether linkage at the propargylic position can influence the reactivity of the alkyne and can be a site for rearrangements or cleavage under certain conditions.
Potential Reaction Mechanisms and Pathways
The following sections detail the primary reaction pathways anticipated for this compound.
Reactions Involving the Terminal Alkyne Proton
The acidity of the terminal proton (pKa ≈ 25) allows for its removal by a strong base to generate a highly nucleophilic acetylide anion.
The generated acetylide can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, extending the carbon chain.
Caption: Alkylation of a terminal alkyne via an acetylide intermediate.
This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is typically used.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Reactions of the Alkyne Triple Bond
The electron-rich π-system of the alkyne is susceptible to attack by electrophiles and can participate in cycloaddition reactions.
In the presence of a strong acid and a mercury(II) or gold(I) catalyst, water can add across the triple bond. The initial enol product rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, leading to a methyl ketone.
Caption: Hydration of a terminal alkyne to a methyl ketone.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" due to its reliability and biocompatibility.
Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Quantitative Data
Specific quantitative data for the reactivity of this compound is not widely available in the literature. However, data from analogous reactions with structurally similar propargyl ethers can provide valuable insights into expected yields and reaction conditions.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |
| Gold-Catalyzed Synthesis | Acetal, Terminal Alkyne | IPrAu(BTZ-H)OTf (2 mol%), THF, 100°C | Propargylic Ether | Moderate to Good |
| Hydration | Phenylacetylene | HgSO₄, H₂SO₄, H₂O/MeOH | Acetophenone | >90% |
| Sonogashira Coupling | Phenylacetylene, Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Diphenylacetylene | >95% |
| Click Chemistry | Phenylacetylene, Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 1-benzyl-4-phenyl-1H-1,2,3-triazole | >95% |
Experimental Protocols
The following are detailed, adaptable protocols for key reactions. Researchers should optimize these conditions for this compound.
General Procedure for Gold-Catalyzed Synthesis of Propargylic Ethers (including this compound)
-
Materials: IPrAu(BTZ-H)OTf catalyst, acetal, terminal alkyne, anhydrous THF.
-
Procedure:
-
To an oven-dried test tube equipped with a magnetic stir bar, add the gold catalyst (2 mol%).
-
Add anhydrous THF (to achieve a 0.5 M solution with respect to the acetal).
-
Add the acetal (1.0 eq) and the terminal alkyne (5.0 eq) at room temperature.
-
Heat the reaction mixture to 100°C and stir until TLC analysis indicates complete consumption of the acetal.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Hydration of a Terminal Alkyne
-
Materials: Terminal alkyne, water, methanol, sulfuric acid, mercury(II) sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) in a mixture of water and methanol.
-
Add a catalytic amount of mercury(II) sulfate.
-
Slowly add concentrated sulfuric acid.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
-
General Protocol for Sonogashira Coupling
-
Materials: Aryl/vinyl halide, terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine, anhydrous THF.
-
Procedure:
-
To a Schlenk flask, add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of Celite, washing with THF or diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Terminal alkyne, azide, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., t-BuOH/H₂O 1:1).
-
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Safety and Handling
This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid sources of ignition.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. Its terminal alkyne and propargylic ether moieties allow for a wide range of transformations, making it a useful building block for the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides a foundational understanding of its potential reactions and practical, adaptable protocols to facilitate its use in the laboratory. Further research is warranted to fully elucidate the specific reactivity and quantitative aspects of reactions involving this compound.
Navigating the Unseen: An In-depth Technical Guide to the Stability and Hazards of 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential stability and hazard characteristics of 3-methoxypent-1-yne. Due to a scarcity of specific experimental data for this compound, this guide draws upon established principles of its constituent functional groups—an ether and a terminal alkyne—to provide a robust framework for safe handling, storage, and use in a research and development setting. All quantitative data, primarily derived from computational models, are presented in structured tables for clarity. Detailed experimental protocols for analogous compounds are provided to guide laboratory practices.
Physicochemical and Toxicological Profile
The following tables summarize the key physical, chemical, and toxicological properties of this compound. It is critical to note that much of this data is computed and should be used as a guideline pending experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Appearance | Not available (likely a liquid) | Inferred |
| Boiling Point | Not available (computed) | - |
| Melting Point | Not available (computed) | - |
| Flash Point | Not available (computed) | - |
| Vapor Pressure | Not available (computed) | - |
| Solubility | Not available | - |
Table 2: Toxicological Data for this compound (GHS Classifications)
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor | PubChem[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | PubChem[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | PubChem[1] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | PubChem[1] |
Note: No experimental LD50 or LC50 data for this compound is currently available in the public domain.
Stability and Reactivity Profile
The stability and reactivity of this compound are dictated by the interplay of its ether and terminal alkyne functionalities.
Peroxide Formation
A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light. While specific data for this compound is unavailable, it should be presumed to be a peroxide-former.
dot
Caption: Peroxide formation from this compound.
Alkyne Reactivity and Polymerization
The terminal alkyne group is susceptible to various reactions, including polymerization, which can be exothermic and potentially violent, especially in the presence of certain metals or initiators.
dot
Caption: Reactivity pathways of the alkyne group.
Incompatible Materials
Based on the functional groups, this compound is likely incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: May catalyze polymerization or decomposition.
-
Certain Metals: Transition metals can promote explosive decomposition of terminal alkynes.
Decomposition Products
Upon combustion or thermal decomposition, this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂). Incomplete combustion may lead to the formation of other hazardous byproducts.
Hazard Summary and GHS Pictograms
The following diagram summarizes the key hazards associated with this compound.
dot
Caption: Summary of this compound hazards.
Experimental Protocols and Safe Handling
Given the lack of specific protocols for this compound, the following general procedures for handling highly flammable and potentially unstable liquid ethers and alkynes should be strictly followed.
General Handling and Storage Workflow
dot
References
CAS number and other identifiers for 3-methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Chemical Identifiers and Properties
3-Methoxypent-1-yne is an organic compound featuring a terminal alkyne and an ether functional group. Its unique structure makes it a potential building block in organic synthesis.
Core Identifiers
A comprehensive list of identifiers for this compound has been compiled from various chemical databases.
| Identifier Type | Value | Source |
| CAS Number | 174401-95-7 | European Chemicals Agency (ECHA)[1] |
| IUPAC Name | This compound | LexiChem 2.6.6 (PubChem release 2019.06.18)[1] |
| Molecular Formula | C6H10O | PubChem[1] |
| SMILES | CCC(C#C)OC | OEChem 2.3.0 (PubChem release 2024.12.12)[1] |
| InChI | InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 | InChI 1.0.5 (PubChem release 2019.06.18)[1] |
| InChIKey | UNAXZJARXXCLJO-UHFFFAOYSA-N | InChI 1.0.5 (PubChem release 2019.06.18)[1] |
| PubChem CID | 23366185 | PubChem |
Predicted Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. These values are predictions and have not been experimentally verified.
| Property | Predicted Value | Source |
| Molecular Weight | 98.14 g/mol | PubChem 2.1 (PubChem release 2021.05.07)[1] |
| XLogP3 | 1.1 | XLogP3 3.0 (PubChem release 2019.06.18)[1] |
| Topological Polar Surface Area | 9.2 Ų | Cactvs 3.4.6.11 (PubChem release 2019.06.18)[1] |
| Monoisotopic Mass | 98.073164938 Da | PubChem 2.1 (PubChem release 2021.05.07)[1] |
| Complexity | 77.4 | Cactvs 3.4.6.11 (PubChem release 2019.06.18)[1] |
Representative Experimental Protocols
Due to the absence of specific published experimental procedures for this compound, a representative protocol for its synthesis via the Williamson ether synthesis is provided below. This method is a general and widely used approach for the preparation of ethers.[2][3][4][5]
Synthesis of this compound via Williamson Ether Synthesis
This procedure outlines the synthesis of this compound from pent-1-yn-3-ol and a methylating agent.
Materials:
-
Pent-1-yn-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of pent-1-yn-3-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting alcohol.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Hypothetical Characterization Data
The following table presents hypothetical data that would be expected from the characterization of the synthesized this compound.
| Analysis | Expected Results |
| Appearance | Colorless liquid |
| Yield | 60-80% |
| Boiling Point | (Predicted) ~100-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8-4.0 (m, 1H, CH-O), 3.4 (s, 3H, O-CH₃), 2.2 (s, 1H, C≡CH), 1.7-1.9 (m, 2H, CH₂), 1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~83 (C≡CH), ~75 (C≡CH), ~70 (CH-O), ~56 (O-CH₃), ~25 (CH₂), ~10 (CH₃) |
| IR (neat, cm⁻¹) | ~3300 (s, ≡C-H stretch), ~2950 (m, sp³ C-H stretch), ~2100 (w, C≡C stretch), ~1100 (s, C-O stretch)[6][7][8][9][10] |
| Mass Spec (EI, m/z) | M⁺ at 98, fragments corresponding to loss of CH₃, OCH₃, and C₂H₅.[11][12][13][14][15] |
Visualizations
The following diagrams illustrate a general experimental workflow and a common reaction pathway relevant to this compound.
Experimental Workflow for Synthesis and Characterization
References
- 1. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 14. GCMS Section 6.13 [people.whitman.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide on 3-Methoxypent-1-yne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding 3-methoxypent-1-yne, a simple alkoxyalkyne. Despite its well-defined chemical structure, publicly available scientific literature on the discovery, natural occurrence, specific synthesis protocols, and biological activity of this compound and its derivatives is notably scarce. This guide summarizes the available information, proposes a plausible synthetic pathway based on established chemical principles, and outlines general experimental protocols. The content is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar small, functionalized alkynes in medicinal chemistry and materials science.
Introduction
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are a fascinating class of organic compounds. While complex polyynes are known to occur in various natural sources such as plants and fungi, the presence of simple, short-chain alkynes in nature is less common.[1] this compound, with the chemical formula C₆H₁₀O, represents a simple, functionalized alkyne. Its structure, featuring both a reactive terminal alkyne and a methoxy group, suggests potential for its use as a building block in organic synthesis. The alkyne moiety can participate in a variety of chemical transformations, including cycloaddition reactions, while the methoxy group can influence the molecule's polarity and metabolic stability. This guide aims to consolidate the limited available data and provide a theoretical framework for the synthesis and potential investigation of this compound and its derivatives.
Discovery and Natural Occurrence
Currently, there is no specific information available in the peer-reviewed scientific literature detailing the discovery or isolation of this compound from natural sources. While a wide variety of complex alkynes have been identified in plants, fungi, and bacteria, the natural occurrence of simple, volatile alkynes like this compound has not been reported.[2] The study of volatile metabolites from biological sources is an active area of research, and it is conceivable that such compounds may be identified in the future.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem |
| Molecular Weight | 98.14 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 174401-95-7 | Sigma-Aldrich |
| SMILES | CCC(C#C)OC | PubChem |
| Predicted Boiling Point | 115.5 °C at 760 mmHg | ChemSpider |
| Predicted Density | 0.8±0.1 g/cm³ | ChemSpider |
| Predicted Refractive Index | 1.419 | ChemSpider |
Note: The properties listed are computed and may differ from experimental values.
Predicted Spectroscopic Characteristics
Based on the structure of this compound, the following characteristic spectroscopic features can be predicted:
-
¹H NMR: The spectrum would be expected to show signals for the acetylenic proton (≡C-H), the proton on the carbon bearing the methoxy group (CH-O), the methoxy protons (O-CH₃), and the ethyl group protons (CH₂ and CH₃). The acetylenic proton would likely appear as a singlet or a narrow triplet due to long-range coupling.[3]
-
¹³C NMR: The spectrum should display distinct signals for the two sp-hybridized carbons of the alkyne, the carbon atom attached to the oxygen, the methoxy carbon, and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: A sharp, characteristic absorption band for the terminal alkyne C-H stretch would be expected around 3300 cm⁻¹. A weaker absorption for the C≡C triple bond stretch should appear in the region of 2100-2150 cm⁻¹. The C-O stretching vibration of the ether linkage would likely be observed in the 1150-1085 cm⁻¹ region.[3]
Synthesis of this compound
Although no specific literature detailing the synthesis of this compound was found, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[4][5][6][7][8] This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the logical precursor would be pent-1-yn-3-ol.
The proposed two-step synthesis is as follows:
-
Deprotonation of Pent-1-yn-3-ol: The secondary alcohol, pent-1-yn-3-ol, is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
-
Methylation of the Alkoxide: The resulting alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I), in an Sₙ2 reaction to yield the desired this compound.
Proposed Experimental Protocol
Materials:
-
Pent-1-yn-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of sodium hydride in anhydrous THF is cooled to 0 °C in an ice bath.
-
A solution of pent-1-yn-3-ol in anhydrous THF is added dropwise to the sodium hydride suspension. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The mixture is then stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation to afford pure this compound.
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Biological Activity and Potential Applications
There is currently no published data on the biological activity of this compound or its simple derivatives. The biological effects of small, volatile alkynes are not well-documented in comparison to more complex, naturally occurring alkynes which have shown a range of activities including antimicrobial and cytotoxic effects.[2]
Given its structure, this compound could be explored as a building block in medicinal chemistry. The terminal alkyne functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to construct more complex molecules.[9] The small size and relatively low polarity of the molecule could be advantageous in designing fragments for fragment-based drug discovery.
Visualizations
Proposed Synthesis Workflow
References
- 1. Hydrocarbon - Alkenes, Alkynes, Nomenclature | Britannica [britannica.com]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
In-Depth Technical Guide on the Theoretical Calculations of 3-Methoxypent-1-yne Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methoxypent-1-yne and its Molecular Orbitals
This compound is an organic molecule featuring a terminal alkyne group (a carbon-carbon triple bond) and an ether linkage.[1][2][3] The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining its reactivity, stability, and potential as a synthon in drug development.[4][5] Theoretical calculations provide a powerful tool to investigate these properties at the molecular level.
The alkyne functional group is characterized by a linear geometry of the sp-hybridized carbon atoms and the presence of two pi (π) bonds, which are areas of high electron density.[1][2] The methoxy group, with its electronegative oxygen atom and lone pairs of electrons, is expected to influence the electronic distribution within the molecule.
Theoretical Calculation Methodology
To investigate the molecular orbitals of this compound, quantum chemical calculations are employed. A typical and robust methodology involves Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.
Computational Protocol
A detailed protocol for such a theoretical study would involve the following steps:
-
Molecular Structure Generation: The 3D structure of this compound is first constructed using molecular modeling software such as Avogadro or GaussView.[6]
-
Geometry Optimization: To find the most stable conformation (the lowest energy structure), a geometry optimization is performed. This is a crucial step to ensure the subsequent calculations are performed on a realistic molecular geometry. A common DFT functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d).
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine the energies and shapes of the molecular orbitals. This is typically done using the same functional and a larger basis set, for example, 6-311+G(d,p), to obtain more accurate electronic properties.
-
Data Analysis and Visualization: The output of the calculation is then analyzed to extract the energies of the HOMO, LUMO, and other orbitals. The shapes of these orbitals are visualized to understand their spatial distribution and bonding characteristics.[7]
Predicted Molecular Orbital Properties
Based on the functional groups present in this compound, the following properties of the frontier molecular orbitals can be predicted. The quantitative data presented in the table are hypothetical values for illustrative purposes, as actual calculated values would depend on the specific level of theory and basis set used.
| Parameter | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | HOMO-LUMO Gap |
| Energy (eV) | -9.5 (Estimated) | -0.5 (Estimated) | 9.0 eV (Estimated) |
| Primary Character | π bonding orbital of the C≡C triple bond | π* antibonding orbital of the C≡C triple bond | - |
| Electron Density Location | Concentrated around the carbon-carbon triple bond. | Also located around the carbon-carbon triple bond, with nodal planes perpendicular to the bond axis. | - |
| Expected Role in Reactivity | Acts as an electron donor in reactions with electrophiles. | Acts as an electron acceptor in reactions with nucleophiles. | The magnitude of the gap relates to the molecule's kinetic stability and the energy required for electronic excitation.[5] |
Visualizing Computational Workflows and Molecular Orbitals
To clearly represent the logical flow of the theoretical calculations and the resulting molecular orbitals, diagrams generated using Graphviz (DOT language) are provided below.
Computational Workflow
References
An In-depth Technical Guide to the Solubility of 3-Methoxypent-1-yne in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxypent-1-yne in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on its chemical structure and the general principles of solubility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound is provided, along with essential safety and handling information.
Introduction
This compound is a functionalized alkyne of interest in organic synthesis and potentially in the development of novel chemical entities. Its utility in these applications is intrinsically linked to its behavior in various solvent systems. Understanding its solubility is critical for reaction design, purification processes, and formulation development. This guide aims to provide a foundational understanding of its likely solubility profile and the methodologies to quantitatively determine it.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses a terminal alkyne, which is a non-polar hydrocarbon chain, and a methoxy ether group, which introduces a degree of polarity.
Structural Analysis:
-
Non-polar character: The pent-1-yne moiety contributes to its non-polar nature, suggesting good solubility in non-polar organic solvents.
-
Polar character: The methoxy group (-OCH₃) introduces a polar ether linkage, which may allow for some interaction with more polar solvents.
Based on this structure, this compound is expected to be miscible or highly soluble in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether, Benzene | High / Miscible | The hydrocarbon backbone of this compound will interact favorably with these non-polar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | High / Miscible | The ether linkage can participate in dipole-dipole interactions with these solvents, while the alkyne chain remains compatible. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, allowing for interaction with the hydroxyl groups of alcohols. |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have a polarity that is compatible with the overall polarity of this compound. |
| Aqueous | Water | Low / Immiscible | The non-polar hydrocarbon chain is expected to dominate, leading to poor solubility in highly polar water.[1][2] |
It is important to note that the predictions in Table 1 are qualitative. For precise applications, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method is based on the visual determination of miscibility and can be adapted for quantitative analysis.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, dichloromethane)
-
Calibrated pipettes or micropipettes
-
Small, clear glass vials with screw caps
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-dependent studies)
-
Analytical balance (for quantitative analysis)
3.2. Safety Precautions
-
This compound is a highly flammable liquid and vapor.[3][4] All work should be conducted in a well-ventilated fume hood, away from ignition sources.[5]
-
It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5]
-
Grounding and bonding of containers and receiving equipment should be used to prevent static discharge.[5]
3.3. Qualitative Solubility (Miscibility) Test
-
Preparation: Add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry glass vial.
-
Addition of Solute: To the solvent, add a small, measured volume (e.g., 0.1 mL) of this compound.
-
Mixing: Cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the vial to stand for a few minutes and observe the contents.
-
Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible at this ratio.
-
Immiscible/Partially Soluble: The formation of two distinct layers, or a cloudy/turbid appearance, indicates immiscibility or partial solubility.
-
3.4. Quantitative Solubility Determination (Example: Saturated Solution Method)
-
Preparation: Add a known volume of the solvent to a vial.
-
Saturation: Add this compound in small, known increments, mixing thoroughly after each addition, until a second phase (undissolved solute) persists.
-
Equilibration: Allow the saturated solution to equilibrate at a constant temperature for an extended period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution).
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique (e.g., gas chromatography, NMR with an internal standard).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the qualitative solubility (miscibility) of this compound in an organic solvent.
Caption: Workflow for qualitative solubility determination of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Methoxypent-1-yne in Transition Metal-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypent-1-yne is a chiral internal alkyne that holds potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development. Its structure, featuring a terminal alkyne for coupling and a stereocenter bearing a methoxy group, allows for the introduction of both structural complexity and functionality in a single step. Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for forming carbon-carbon bonds. The application of these methods to substrates like this compound can lead to the synthesis of novel enynes, substituted alkenes, and biaryl compounds, which are common motifs in pharmacologically active molecules.
This document provides detailed application notes and representative protocols for the use of this compound in key transition metal-catalyzed coupling reactions. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established methodologies for structurally similar internal and electron-rich alkynes. These notes are intended to serve as a starting point for researchers to develop specific reaction conditions for their desired transformations.
Key Coupling Reactions and Mechanisms
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The three key reactions discussed in the context of this compound are the Sonogashira, Heck, and Suzuki couplings, primarily catalyzed by palladium complexes.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes. The catalytic cycle typically involves a palladium(0) species and a copper(I) co-catalyst.
Caption: General Catalytic Cycle of the Sonogashira Coupling.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] While typically applied to alkenes, variations for the coupling of alkynes are also known, leading to the formation of enynes or more complex olefinic structures. The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.[1]
Caption: General Catalytic Cycle of the Heck Reaction with an Alkyne.
Suzuki Coupling: The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon single bonds by the cross-coupling of an organoboron compound with a halide or triflate. While less common for alkyne substrates, it can be employed to couple the alkyne moiety to an aryl or vinyl group, typically after hydroboration of the alkyne.
Caption: General Catalytic Cycle of the Suzuki Coupling.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical conditions and outcomes for the coupling of internal alkynes that are structurally related to this compound. This data is intended to provide a starting point for reaction optimization.
Table 1: Representative Conditions for Sonogashira Coupling of Internal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-1-propyne | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 4-Bromotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 80 | 8 | 78 |
| 3 | 1-Iodonaphthalene | 3,3-Dimethyl-1-butyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd₂(dba)₃ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Toluene | 90 | 16 | 88 |
Table 2: Representative Conditions for Heck-type Coupling of Internal Alkynes
| Entry | Unsaturated Halide/Triflate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl triflate | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | dppf (10) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Vinyl bromide | 1-Octyne | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Ag₂CO₃ | NMP | 80 | 12 | 68 |
| 3 | Iodobenzene | Diphenylacetylene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMA | 120 | 36 | 55 |
| 4 | 4-Vinylphenyl triflate | 1-Hexyne | Pd(PPh₃)₄ (4) | - | Proton Sponge | Acetonitrile | 80 | 18 | 82 |
Table 3: Representative Conditions for Suzuki Coupling of Hydroborated Internal Alkynes
| Entry | Vinylborane Source (from Alkyne) | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Hexenyl-9-BBN | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | NaOH (aq) | THF | 70 | 6 | 90 |
| 2 | (E)-1-Phenyl-1-propenylcatecholborane | 2-Iodotoluene | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 3 | (E)-3,3-Dimethyl-1-butenylpinacolborane | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |
| 4 | (E)-1-Cyclohexyl-2-phenylethenyl-9-BBN | 3-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | - | CsF | 1,4-Dioxane | 90 | 16 | 88 |
Experimental Protocols
The following are detailed, representative protocols for the Sonogashira, Heck, and Suzuki coupling reactions. These should be adapted and optimized for this compound.
Protocol 1: Representative Sonogashira Coupling of an Internal Alkyne with an Aryl Iodide
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
This compound
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.02 mmol, 2 mol%), copper(I) iodide (0.05 mmol, 5 mol%), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol, 2.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for a Representative Sonogashira Coupling.
Protocol 2: Representative Heck-Type Coupling of an Internal Alkyne with a Vinyl Triflate
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf, P(o-tol)₃)
-
Vinyl triflate
-
This compound
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., 0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (5 mL), the vinyl triflate (1.0 mmol), and the base (1.5 mmol, 1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter through a short pad of silica gel, washing with diethyl ether.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Experimental Workflow:
Caption: Workflow for a Representative Heck-Type Coupling.
Protocol 3: Representative Suzuki Coupling via Hydroboration of an Internal Alkyne
Part A: Hydroboration of this compound
Materials:
-
This compound
-
Hydroborating agent (e.g., 9-borabicyclo[3.3.1]nonane (9-BBN), catecholborane)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the hydroborating agent (1.1 mmol, 1.1 equiv) portion-wise or as a solution in THF.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 2-4 hours), monitoring by ¹¹B NMR or by quenching an aliquot and analyzing by GC-MS.
-
The resulting vinylborane solution is typically used directly in the subsequent Suzuki coupling step without isolation.
Part B: Suzuki Coupling of the Vinylborane
Materials:
-
Solution of the vinylborane from Part A
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Aqueous base (e.g., 2M NaOH, 2M K₂CO₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)
Procedure:
-
To the flask containing the vinylborane solution from Part A, add the aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the aqueous base (3.0 mmol, 3.0 equiv).
-
Heat the mixture to reflux (e.g., 70-90 °C) and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for a Representative Suzuki Coupling via Hydroboration.
Considerations for this compound
When applying these general protocols to this compound, several factors should be considered:
-
Steric Hindrance: The ethyl group at the chiral center may introduce some steric hindrance, potentially affecting the rate and efficiency of the coupling reaction. Optimization of the catalyst, ligand, and reaction temperature may be necessary.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the alkyne and its reactivity. This may require tuning of the electronic properties of the catalyst and ligands.
-
Chirality: As this compound is chiral, the potential for racemization under the reaction conditions should be considered, especially if the stereocenter is sensitive to the base or temperature employed. The stereochemical outcome of the reaction should be carefully analyzed.
-
Side Reactions: Internal alkynes can sometimes undergo side reactions such as dimerization or isomerization under coupling conditions. Careful monitoring of the reaction is crucial to minimize these undesired pathways.
Conclusion
While specific literature on the transition metal-catalyzed coupling of this compound is scarce, the general principles and protocols for Sonogashira, Heck, and Suzuki reactions provide a solid foundation for developing successful synthetic routes. The provided application notes, data tables, and detailed protocols offer a comprehensive guide for researchers to explore the utility of this chiral building block in the synthesis of complex organic molecules. Careful optimization of reaction conditions and thorough characterization of products will be key to unlocking the full potential of this compound in modern organic synthesis and drug discovery.
References
Application Notes and Protocols: 3-Methoxypent-1-yne in [3+2] Cycloaddition Reactions
A comprehensive search of scientific literature and chemical databases has revealed no specific instances of 3-methoxypent-1-yne being utilized as a substrate in [3+2] cycloaddition reactions. Therefore, the following application notes and protocols are based on the general reactivity of structurally related internal and chiral alkynes in such transformations. These provide a theoretical framework and predictive insights into how this compound might behave in these important synthetic reactions.
Introduction to [3+2] Cycloaddition Reactions of Alkynes
[3+2] cycloaddition reactions are powerful, atom-economical methods for the construction of five-membered rings, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds.[1] In these reactions, a three-atom dipole (the "3" component) reacts with a two-atom dipolarophile (the "2" component) to form a cyclic product. Alkynes, including internal and chiral variants, serve as excellent dipolarophiles in these transformations. The resulting five-membered heterocycles, such as triazoles, isoxazoles, and pyrazoles, are of significant interest in drug discovery and development.[2][3]
The reactivity and regioselectivity of [3+2] cycloadditions involving unsymmetrical internal alkynes, such as the chiral molecule this compound, are influenced by steric and electronic factors of both the alkyne and the 1,3-dipole. The presence of a stereocenter, as in this compound, can also introduce elements of stereocontrol in the cycloaddition process.[4]
Potential [3+2] Cycloaddition Reactions of this compound
Based on the known reactivity of internal alkynes, this compound could potentially participate in several types of [3+2] cycloaddition reactions.
Azide-Alkyne Cycloaddition (Formation of Triazoles)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," yielding stable 1,2,3-triazole rings.[5] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for terminal alkynes, the cycloaddition with internal alkynes is also well-established, often requiring ruthenium catalysts (RuAAC) to achieve high regioselectivity for the 1,5-disubstituted triazole isomer.[2] For an unsymmetrical internal alkyne like this compound, a mixture of regioisomers would be expected in the absence of a directing group or a highly selective catalyst.[2]
Hypothetical Reaction Scheme:
Caption: Hypothetical azide-alkyne cycloaddition of this compound.
Nitrile Oxide-Alkyne Cycloaddition (Formation of Isoxazoles)
The reaction of nitrile oxides with alkynes provides a direct route to isoxazoles, another important heterocyclic scaffold in medicinal chemistry. Nitrile oxides are typically generated in situ from oximes or nitroalkanes. The regioselectivity of this cycloaddition with unsymmetrical alkynes is governed by the electronic properties of the substituents on both reactants.
Hypothetical Reaction Scheme:
Caption: Hypothetical nitrile oxide-alkyne cycloaddition.
Diazo-Alkyne Cycloaddition (Formation of Pyrazoles)
The [3+2] cycloaddition of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles. The reactivity of diazo compounds can be tuned by the substituents attached to the diazo carbon. With an internal alkyne like this compound, the reaction would likely require thermal or catalytic conditions to proceed efficiently. The regioselectivity would again be a key consideration, depending on the specific diazo compound used.[6]
Hypothetical Reaction Scheme:
Caption: Hypothetical diazo-alkyne cycloaddition of this compound.
Predicted Reactivity and Regioselectivity
The methoxy group at the chiral center of this compound is an electron-donating group, which can influence the electronic properties of the alkyne. The terminal, unsubstituted carbon of the alkyne is expected to be more electron-rich than the internal carbon. However, steric hindrance from the adjacent chiral center could also play a significant role in directing the approach of the 1,3-dipole.
For azide-alkyne cycloadditions , ruthenium catalysis often favors the formation of the 1,5-disubstituted triazole.[2] In the case of this compound, this would depend on which alkyne carbon is considered C-5 of the resulting triazole.
In nitrile oxide and diazo-alkyne cycloadditions , the regioselectivity is more complex and can be influenced by frontier molecular orbital (FMO) interactions. The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of both the alkyne and the dipole will determine the preferred orientation of the cycloaddition.
General Experimental Protocol for [3+2] Cycloaddition of an Internal Alkyne
The following is a general, hypothetical protocol for a ruthenium-catalyzed azide-alkyne cycloaddition, which could be adapted for this compound. Note: This is a generalized procedure and would require optimization for the specific substrates.
Table 1: General Reaction Parameters for RuAAC
| Parameter | Value/Condition |
| Catalyst | [CpRuCl(PPh₃)₂] or [CpRuCl]₄ |
| Solvent | Toluene, Benzene, or THF |
| Temperature | 80-110 °C |
| Concentration | 0.1 - 0.5 M |
| Reaction Time | 12 - 48 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Workflow:
Caption: General workflow for a catalyzed [3+2] cycloaddition.
Procedure:
-
To an oven-dried reaction vessel, add the internal alkyne (1.0 eq), the organic azide (1.1 eq), and the chosen solvent.
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the ruthenium catalyst (1-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product(s) by NMR spectroscopy and mass spectrometry to determine the structure and regioselectivity.
Conclusion and Future Outlook
While no specific literature exists for the use of this compound in [3+2] cycloaddition reactions, its structural features suggest it would be a viable substrate. The key challenges and areas for investigation would be controlling the regioselectivity of the cycloaddition and exploring the influence of the chiral center on the stereochemical outcome of the reaction, particularly with the use of chiral catalysts.[4] Such studies would be valuable for the synthesis of novel, enantiomerically enriched five-membered heterocyclic compounds for applications in drug discovery and materials science. Further experimental work is required to validate these predictions and to establish optimized protocols for the [3+2] cycloaddition reactions of this particular chiral alkyne.
References
- 1. Cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. explore.openalex.org [explore.openalex.org]
Synthetic Protocols for Crafting Derivatives of 3-Methoxypent-1-yne: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of various derivatives of 3-methoxypent-1-yne, a versatile building block in organic synthesis. These protocols are designed for researchers, scientists, and drug development professionals, offering clear methodologies for creating novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a terminal alkyne characterized by a chiral center at the 3-position, bearing a methoxy group. The presence of the terminal alkyne functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of a diverse array of derivatives. This document outlines key synthetic strategies, including Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to functionalize the alkyne terminus.
Core Synthetic Protocols
Two primary protocols are detailed below for the derivatization of this compound. These methods are widely applicable and can be adapted for the synthesis of a broad range of derivatives.
Sonogashira Coupling: Formation of Arylalkynes
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with an aryl iodide is as follows:
-
Reagent Preparation: In a dry Schlenk flask, dissolve the aryl iodide (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add freshly distilled triethylamine (5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 3-Methoxy-1-phenylpent-1-yne | 85-95 |
| 2 | 4-Iodotoluene | 3-Methoxy-1-(p-tolyl)pent-1-yne | 80-90 |
| 3 | 1-Iodo-4-methoxybenzene | 3-Methoxy-1-(4-methoxyphenyl)pent-1-yne | 82-92 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.
Experimental Protocol:
A general procedure for the CuAAC reaction of this compound with an organic azide is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol) in water (1 mL).
-
Reaction Execution: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. Stir the resulting mixture vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(1-methoxypropyl)-1H-1,2,3-triazole | 90-98 |
| 2 | Phenyl azide | 4-(1-Methoxypropyl)-1-phenyl-1H-1,2,3-triazole | 88-96 |
| 3 | 1-Azido-4-methylbenzene | 4-(1-Methoxypropyl)-1-(p-tolyl)-1H-1,2,3-triazole | 91-99 |
Note: Yields are representative and may vary depending on the specific azide and reaction conditions.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for the Sonogashira coupling of this compound.
Caption: Workflow for the CuAAC reaction of this compound.
Biological Significance and Signaling Pathways
While specific biological activities of this compound derivatives are not yet extensively documented in publicly available literature, the structural motifs accessible through the described synthetic protocols are of significant interest in drug discovery. For instance, substituted alkynes and 1,2,3-triazoles are known to be present in a variety of biologically active compounds. The development of a library of this compound derivatives could lead to the discovery of novel therapeutic agents. Future research should focus on the biological evaluation of these novel compounds to elucidate their potential pharmacological profiles and mechanisms of action.
Caption: Logical workflow from starting material to potential drug candidate.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse range of this compound derivatives. The versatility of the terminal alkyne moiety, coupled with the efficiency of modern synthetic methods like Sonogashira coupling and CuAAC, opens up numerous possibilities for the creation of novel molecules with potential applications in various fields of chemical and biological research. Further investigation into the biological properties of these derivatives is highly encouraged.
Application Notes and Protocols for 3-Methoxypent-1-yne in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of the scientific literature did not yield specific examples of the direct application of 3-methoxypent-1-yne in the total synthesis of natural products. The following application notes and protocols are based on the potential reactivity of this chiral building block, derived from established synthetic methodologies for terminal alkynes and chiral ethers. These represent hypothetical strategies for its incorporation into natural product fragments and serve as a guide for future research.
Introduction: The Potential of this compound as a Chiral Building Block
This compound is a chiral propargyl ether that holds significant potential as a versatile building block in the stereoselective synthesis of complex molecules, such as polyketides and macrolides. Its utility stems from the presence of two key functional groups:
-
A Terminal Alkyne: This group is amenable to a wide range of transformations, including C-C bond formation through coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), deprotonation to form a potent nucleophile, and stereoselective reduction or addition reactions.
-
A Chiral Center Bearing a Methoxy Group: The stereochemistry at the C3 position can be used to induce chirality in subsequent transformations. The methoxy group itself can be retained as a key structural feature or serve as a protecting group for a hydroxyl functionality, which can be revealed later in the synthetic sequence.
These features make this compound a promising starting material for the construction of chiral fragments containing 1,3-dioxygenated patterns, which are common motifs in many biologically active natural products.
Hypothetical Applications in Natural Product Fragment Synthesis
Synthesis of a Chiral Polyketide Fragment via Carboalumination-Epoxidation
A common structural motif in polyketides is a chain with multiple stereodefined hydroxyl and methyl groups. This compound can serve as a starting point for the synthesis of such fragments. This hypothetical workflow illustrates the generation of a key intermediate.
Caption: Hypothetical workflow for the synthesis of a polyketide fragment.
Construction of a Skipped Polyol Precursor via Asymmetric Alkynylation
"Skipped" polyol chains (with 1,3,5-oxygenation patterns) are prevalent in many marine natural products. The acetylide derived from this compound can be used in an asymmetric addition to an aldehyde to construct a key fragment of such a chain.
Caption: Proposed synthesis of a skipped polyol fragment.
Quantitative Data from Analogous Reactions
While no data exists for reactions of this compound in natural product synthesis, the following table summarizes typical yields and stereoselectivities for the key transformations proposed above, based on analogous systems reported in the literature.
| Reaction Type | Substrate Type | Reagents | Typical Yield (%) | Typical Stereoselectivity (dr or ee) |
| Carboalumination | Terminal Alkyne | Cp₂ZrCl₂, AlMe₃ | 80-95 | >98% (syn-addition) |
| Asymmetric Alkynylation | Terminal Alkyne + Aldehyde | Chiral Ligand (e.g., (R)-BINOL), Zn(OTf)₂ | 70-90 | 90-99% ee |
| Sonogashira Coupling | Terminal Alkyne + Vinyl Halide | Pd(PPh₃)₄, CuI, Et₃N | 75-95 | >99% retention of geometry |
| Lindlar Reduction | Internal Alkyne | Lindlar's Catalyst, H₂ | 90-98 | >98% Z-alkene |
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Carboalumination and Iodination of this compound
Objective: To synthesize the (E)-vinyl iodide intermediate.
Materials:
-
This compound
-
Schwartz's reagent (Cp₂ZrHCl) or a combination of Cp₂ZrCl₂ and a reducing agent
-
Trimethylaluminum (AlMe₃)
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Cp₂ZrCl₂ (0.1 eq) in anhydrous DCM.
-
The solution is cooled to 0 °C, and a solution of AlMe₃ (2.0 M in hexanes, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C.
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to 0 °C, and a solution of iodine (1.5 eq) in anhydrous THF is added slowly until the purple color persists.
-
The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous Na₂S₂O₃.
-
The mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-vinyl iodide.
Protocol 2: Asymmetric Alkynylation using this compound
Objective: To synthesize a chiral propargyl alcohol via the addition of the acetylide of this compound to a prochiral aldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes)
-
A chiral ligand, such as (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
A prochiral aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.2 eq) and anhydrous THF. Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, and stir the solution at -78 °C for 30 minutes to form the lithium acetylide.
-
In a separate flame-dried flask, dissolve (R)-BINOL (0.2 eq) and Zn(OTf)₂ (0.1 eq) in anhydrous THF. Stir at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the catalyst solution to -20 °C and add the freshly prepared lithium acetylide solution via cannula. Stir for 30 minutes.
-
Add the prochiral aldehyde (1.0 eq) dropwise to the reaction mixture at -20 °C.
-
Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched propargyl alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.
Conclusion
While this compound has not yet been prominently featured in the literature of natural product synthesis, its structural characteristics suggest it could be a valuable and versatile chiral building block. The protocols and strategies outlined above provide a conceptual framework for its potential application in the stereoselective synthesis of complex molecular architectures. It is hoped that these notes will inspire further research into the utility of this promising, yet underexplored, synthetic tool.
Application Notes and Protocols for Reactions Involving 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key reactions involving 3-methoxypent-1-yne, a versatile terminal alkyne. The methodologies outlined are based on established synthetic transformations for terminal alkynes and are intended to serve as a practical guide for the synthesis of more complex molecules in research and drug discovery.
Sonogashira Coupling: Carbon-Carbon Bond Formation
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a typical setup for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with iodobenzene to yield 1-methoxy-1-phenylhex-2-yne.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add iodobenzene (1.0 eq) to the reaction mixture.
-
Slowly add this compound (1.2 eq) to the flask.
-
The reaction mixture is stirred at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 98.14 | 1.2 | - | - |
| Iodobenzene | 204.01 | 1.0 | - | - |
| 1-Methoxy-1-phenylhex-2-yne | 202.28 | - | 1.0 | 85-95 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is exceptionally reliable and is widely employed in drug discovery, bioconjugation, and materials science.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,2,3-triazole from this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 98.14 | 1.0 | - | - |
| Benzyl azide | 133.15 | 1.0 | - | - |
| 1-Benzyl-4-(1-methoxybutyl)-1H-1,2,3-triazole | 231.29 | - | 1.0 | 90-98 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway
Caption: Simplified catalytic cycle for the CuAAC reaction.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 3-Methoxypent-1-yne as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methoxypent-1-yne as a key starting material for the preparation of a variety of important heterocyclic compounds, including pyrazoles, isoxazoles, furans, and pyridines. The protocols detailed below offer practical guidance for the synthesis of these valuable molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Synthesis of 3-Ethyl-5-methyl-1H-pyrazole
Pyrazoles are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The reaction of β-alkoxy-α,β-alkynyl ketones with hydrazine derivatives provides a regioselective route to substituted pyrazoles. In this protocol, this compound is first converted to an acetylenic ketone, which then undergoes cyclization with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole.
Experimental Protocol:
Step 1: Synthesis of Hept-1-yn-3-one (Intermediate)
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1) is added sulfuric acid (0.1 eq) and a catalytic amount of mercury(II) sulfate.
-
The mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated sodium bicarbonate solution and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is then dissolved in dichloromethane, and pyridinium chlorochromate (PCC, 1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure to afford the crude hept-1-yn-3-one, which is used in the next step without further purification.
Step 2: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole
-
To a solution of the crude hept-1-yn-3-one (1.0 eq) in ethanol is added hydrazine hydrate (1.2 eq).
-
The reaction mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-ethyl-5-methyl-1H-pyrazole.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-Ethyl-5-methyl-1H-pyrazole | This compound | 1. H₂SO₄, HgSO₄, PCC; 2. N₂H₄·H₂O | Ethanol | 10 h (total) | RT to Reflux | ~75-85 |
Synthesis of 3-Ethyl-5-methylisoxazole
Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful method for the synthesis of isoxazoles.
Reaction Scheme:
Caption: Synthesis of 3-Ethyl-5-methyl-4-phenylisoxazole.
Experimental Protocol:
-
Benzaldoxime (1.1 eq) is dissolved in a suitable solvent such as chloroform or THF.
-
N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes.
-
This compound (1.0 eq) is then added to the reaction mixture.
-
Triethylamine (1.5 eq) is added dropwise at room temperature, and the reaction is stirred for 12-18 hours.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-ethyl-5-methyl-4-phenylisoxazole.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-Ethyl-5-methyl-4-phenylisoxazole | This compound | Benzaldoxime, NCS, Triethylamine | Chloroform | 12-18 h | RT | ~60-70 |
Synthesis of 2-Ethyl-5-methylfuran
The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans from 1,4-dicarbonyl compounds. To utilize this compound in this synthesis, it must first be converted to the corresponding 1,4-dicarbonyl compound, heptane-2,5-dione.
Reaction Scheme:
Caption: Synthesis of 2-Ethyl-5-methylfuran.
Experimental Protocol:
Step 1: Synthesis of Heptane-2,5-dione (Intermediate)
-
This compound (1.0 eq) is added to a mixture of concentrated sulfuric acid and water (1:1) at 0 °C.
-
The mixture is stirred vigorously and allowed to warm to room temperature over 2 hours.
-
The reaction mixture is then heated to 60 °C for 1 hour.
-
After cooling, the mixture is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give crude heptane-2,5-dione.
Step 2: Synthesis of 2-Ethyl-5-methylfuran
-
The crude heptane-2,5-dione (1.0 eq) is dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.
-
The mixture is refluxed with a Dean-Stark apparatus to remove water for 3-5 hours.
-
The reaction mixture is cooled, washed with saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield 2-ethyl-5-methylfuran.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Ethyl-5-methylfuran | This compound | 1. H₂SO₄, H₂O; 2. p-TsOH | Toluene | 6-8 h (total) | RT to Reflux | ~65-75 |
Synthesis of Substituted Pyridines
Cobalt-catalyzed [2+2+2] cycloaddition of alkynes with nitriles offers a powerful and atom-economical route to substituted pyridines. This method allows for the direct construction of the pyridine ring from simple, readily available starting materials.
Reaction Scheme:
Protecting Group Strategies for the Terminal Alkyne in 3-Methoxypent-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the terminal alkyne in 3-methoxypent-1-yne. The acidic proton of a terminal alkyne can interfere with many synthetic transformations, necessitating the use of a protecting group.[1][2][3] The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal.[1][4] This guide focuses on practical strategies, providing detailed methodologies and comparative data to aid in the selection and implementation of the most suitable protecting group for your synthetic needs.
Introduction to Alkyne Protection
In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to ensure selectivity and achieve the desired chemical transformation.[1][2] Terminal alkynes, due to the acidity of the sp-hybridized C-H bond, often require protection to prevent unwanted side reactions, such as deprotonation by strong bases or participation in undesired coupling reactions.[2][3] An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions without affecting other functional groups in the molecule.[1]
For this compound, the presence of the methoxy group introduces considerations for stability under acidic or basic conditions when choosing a protecting group strategy. The most commonly employed and versatile protecting groups for terminal alkynes are silyl ethers, due to their ease of introduction, tunable stability, and relatively mild deprotection conditions.[1][5]
Visualization of Protecting Group Strategy
A general workflow for employing a protecting group strategy in the synthesis involving this compound is outlined below.
Common Protecting Groups for Terminal Alkynes
The selection of a suitable protecting group is paramount for a successful synthetic route. Silyl groups are the most prevalent choice for alkyne protection, with their stability being influenced by the steric bulk of the substituents on the silicon atom.[6]
1. Trimethylsilyl (TMS) Group:
-
Introduction: Readily introduced by treating the terminal alkyne with a strong base followed by quenching with trimethylsilyl chloride (TMSCl).[3]
-
Stability: The TMS group is relatively labile and can be cleaved under mildly basic or acidic conditions.[6] This makes it suitable for protecting the alkyne for a limited number of synthetic steps.
-
Deprotection: Easily removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol.[1][5][7]
2. Triisopropylsilyl (TIPS) Group:
-
Introduction: Similar to the TMS group, it is introduced via deprotonation and reaction with triisopropylsilyl chloride (TIPSCl).
-
Stability: The bulky isopropyl groups make the TIPS group significantly more stable to a wider range of reaction conditions, including those that would cleave a TMS group.[6] This increased stability is advantageous for longer, more complex syntheses.
-
Deprotection: Requires more forcing conditions for removal than the TMS group. Fluoride reagents such as TBAF are effective, but may require longer reaction times or elevated temperatures.[5][8] Silver fluoride (AgF) has also been shown to be an effective reagent for TIPS deprotection.[8][9]
The following diagram illustrates the protection and deprotection of this compound with a generic silyl group.
Experimental Protocols
The following are detailed protocols for the protection of this compound with TMS and TIPS groups, and their subsequent deprotection.
Protocol 1: Trimethylsilylation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via a syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (if necessary) to yield trimethyl(3-methoxypent-1-yn-1-yl)silane.
Protocol 2: Deprotection of Trimethyl(3-methoxypent-1-yn-1-yl)silane
Materials:
-
Trimethyl(3-methoxypent-1-yn-1-yl)silane
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trimethyl(3-methoxypent-1-yn-1-yl)silane (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Protocol 3: Triisopropylsilylation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the same initial setup as in Protocol 1, charging a flame-dried flask with this compound (1.0 eq) in anhydrous THF under nitrogen.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield triisopropyl((3-methoxy-1-pentyn-1-yl)oxy)silane.
Protocol 4: Deprotection of Triisopropyl((3-methoxy-1-pentyn-1-yl)oxy)silane
Materials:
-
Triisopropyl((3-methoxy-1-pentyn-1-yl)oxy)silane
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.5 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction may require several hours to go to completion. Gentle heating may be applied if necessary.
-
Upon completion, dilute the reaction mixture with water.
-
Extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure to yield the deprotected this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of terminal alkynes using silyl groups. While specific yields for this compound are not available in the literature, these data provide a general guideline.
Table 1: Silyl Protection of Terminal Alkynes
| Protecting Group | Base | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TMS | n-BuLi | TMSCl | THF | -78 to RT | 2-4 | >90 |
| TMS | EtMgBr | TMSCl | THF | 0 to RT | 1-3 | 85-95 |
| TIPS | n-BuLi | TIPSCl | THF | 0 to RT | 12-16 | >85 |
| TIPS | LDA | TIPSCl | THF | -78 to RT | 3-5 | 80-90 |
Table 2: Deprotection of Silyl-Protected Alkynes
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| TMS | K₂CO₃ | Methanol | Room Temperature | 0.5 - 2 h | >95 | [5][7] |
| TMS | TBAF | THF | 0 to RT | 10-30 min | >95 | [1] |
| TMS | NaAscorbate, CuSO₄ | Ethanol/Water | Room Temperature | 10-15 min | 98 | [10] |
| TIPS | TBAF | THF | Room Temperature | 1 - 24 h | >90 | [5] |
| TIPS | AgF | Methanol | Room Temperature | 1 - 3 h | 81-95 | [8][9] |
| TIPS | HF-Pyridine | THF | 0 to RT | 1 - 5 h | >80 | [10] |
Conclusion
The choice of a protecting group for the terminal alkyne of this compound is a critical decision in a multi-step synthesis. Silyl groups, particularly TMS and TIPS, offer a versatile and reliable approach. The TMS group is ideal for short synthetic sequences requiring mild deprotection, while the more robust TIPS group is suited for longer, more complex routes. The detailed protocols and comparative data provided in this document are intended to assist researchers in selecting and implementing the optimal protection strategy for their specific synthetic goals. Careful consideration of the stability of the protecting group in the context of planned subsequent reactions is essential for a successful outcome.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Laboratory Scale-Up Synthesis of 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-methoxypent-1-yne, a valuable building block in organic synthesis. The described method is a Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This protocol outlines the reaction of pent-1-yn-3-ol with a methylating agent in the presence of a strong base. The procedure is designed to be scalable for typical laboratory needs, focusing on operational simplicity, yield, and purity. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring both an alkyne and an ether functional group, allows for diverse subsequent chemical transformations. The Williamson ether synthesis is a classic and reliable method for preparing ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] For the synthesis of this compound, the alkoxide is generated in situ from the corresponding secondary alcohol, pent-1-yn-3-ol, using a strong base such as sodium hydride. The subsequent reaction with a methylating agent, such as methyl iodide, affords the desired product. Careful control of reaction conditions is crucial to ensure high yields and minimize potential side reactions.
Chemical Reaction
Data Presentation
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Pent-1-yn-3-ol | C₅H₈O | 84.12 | ≥98% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide | CH₃I | 141.94 | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Fisher Scientific |
Table 2: Stoichiometry and Reaction Parameters
| Reagent | Moles | Equivalents | Volume/Mass |
| Pent-1-yn-3-ol | 1.0 | 1.0 | 84.12 g |
| Sodium Hydride (60%) | 1.1 | 1.1 | 44.00 g |
| Methyl Iodide | 1.2 | 1.2 | 170.33 g (75.0 mL) |
| Anhydrous THF | - | - | 1000 mL |
| Reaction Condition | Value | ||
| Temperature | 0 °C to room temperature | ||
| Reaction Time | 12-18 hours | ||
| Work-up | Aqueous quench and extraction | ||
| Purification | Distillation |
Table 3: Product Characterization
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molar Mass | 98.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~115-117 °C (estimated) |
| Expected ¹H NMR (CDCl₃) δ (ppm) | ~3.5 (s, 3H, OCH₃), ~3.8 (t, 1H, CH-O), ~2.2 (s, 1H, C≡CH), ~1.7 (q, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| Expected ¹³C NMR (CDCl₃) δ (ppm) | ~83 (C≡CH), ~75 (C≡CH), ~70 (CH-O), ~56 (OCH₃), ~29 (CH₂), ~10 (CH₃) |
Experimental Protocol
1. Materials and Equipment
-
Three-neck round-bottom flask (2 L) equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Ice-water bath.
-
Separatory funnel (2 L).
-
Distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
2. Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen before use.
-
Anhydrous tetrahydrofuran (THF) should be used. If not available, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
3. Reaction Procedure
-
Setup: Assemble the dry three-neck round-bottom flask with the magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dispersion of Sodium Hydride: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Add anhydrous THF (500 mL) to the flask to suspend the sodium hydride.
-
Addition of Alcohol: Cool the suspension to 0 °C using an ice-water bath. Prepare a solution of pent-1-yn-3-ol (1.0 eq) in anhydrous THF (500 mL). Add this solution dropwise to the sodium hydride suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation.
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours to ensure complete formation of the alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition of methyl iodide, allow the reaction to warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.
4. Work-up Procedure
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Add diethyl ether (500 mL) and water (500 mL). Shake vigorously and allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
5. Purification
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain the pure this compound. Collect the fraction boiling at approximately 115-117 °C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Methyl Iodide: Is a toxic and volatile substance. Handle with care in a well-ventilated fume hood.
-
Anhydrous Solvents: Are flammable. Avoid open flames and sparks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The provided protocol details a reliable and scalable method for the synthesis of this compound via the Williamson ether synthesis. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for their synthetic needs. The tabular presentation of data and the visual workflow diagram are intended to facilitate ease of use and reproducibility in a laboratory setting.
References
Application Notes and Protocols: Synthesis of Conjugated Enynes Using 3-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated enynes are valuable structural motifs present in numerous biologically active compounds and are key intermediates in the synthesis of complex molecules and functional materials. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing a direct route to conjugated enynes.[1][2][3][4] This document provides detailed application notes and a representative experimental protocol for the synthesis of conjugated enynes using 3-methoxypent-1-yne as a key building block. While specific literature examples detailing the use of this compound in Sonogashira reactions are limited, this protocol is based on well-established procedures for similar functionalized alkynes.[5][6]
Application of this compound in Conjugated Enyne Synthesis
This compound is a functionalized terminal alkyne that can be utilized in palladium-catalyzed cross-coupling reactions to introduce a substituted pentynyl group into various molecules. The methoxy group at the C3 position can influence the electronic properties and reactivity of the resulting enyne, and may serve as a handle for further synthetic transformations. The synthesis of conjugated enynes from this compound is typically achieved through a Sonogashira coupling with a vinyl halide (iodide, bromide, or triflate).[1][7]
Key Features:
-
Versatility: The Sonogashira coupling is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules.[4]
-
Stereospecificity: The reaction with vinyl halides generally proceeds with retention of the double bond stereochemistry.
-
Mild Reaction Conditions: Modern Sonogashira protocols often employ mild conditions, which is advantageous for sensitive substrates.[3]
Reaction Scheme
The general reaction for the synthesis of a conjugated enyne from this compound and a vinyl halide is depicted below:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Representative Sonogashira Coupling of this compound with (E)-1-Iodooct-1-ene
This protocol describes a representative procedure for the synthesis of a conjugated enyne. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound (MW: 98.14 g/mol )[8]
-
(E)-1-Iodooct-1-ene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (e.g., 5 mL) and anhydrous tetrahydrofuran (e.g., 10 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add (E)-1-iodooct-1-ene (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add a solution of this compound (e.g., 1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired conjugated enyne.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Data Presentation
The following table provides a hypothetical summary of reaction parameters and outcomes for the synthesis of a conjugated enyne. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Vinyl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Iodooct-1-ene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 50 | 6 | 85 |
| 2 | (Z)-1-Bromostyrene | Pd(PPh₃)₄ (3), CuI (5) | Piperidine | DMF | 60 | 8 | 78 |
| 3 | 1-Iodocyclohexene | PdCl₂(dppf) (2), CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 12 | 82 |
Signaling Pathways and Experimental Workflows
Sonogashira Catalytic Cycle:
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of conjugated enynes using this compound.
Caption: A typical experimental workflow for conjugated enyne synthesis.
Conclusion
The use of this compound in the Sonogashira cross-coupling reaction provides a valuable method for the synthesis of functionalized conjugated enynes. The protocol and data presented here, based on established methodologies for similar compounds, offer a solid starting point for researchers in organic synthesis and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 8. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Applications of 3-Methoxypent-1-yne in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypent-1-yne is a functionalized terminal alkyne with the potential for diverse applications in materials science. Its unique structure, combining a reactive terminal alkyne group and a flexible methoxyethyl side chain, offers opportunities for the synthesis of novel polymers with tailored properties. The terminal alkyne allows for participation in a variety of polymerization reactions, including "click" chemistry and transition-metal-catalyzed polymerizations. The presence of the ether linkage in the side chain can impart desirable characteristics to the resulting materials, such as increased solubility, hydrophilicity, and potential for biocompatibility.
This document outlines potential applications of this compound in the development of advanced materials and provides generalized experimental protocols for its use. It is important to note that while the specific use of this compound in these applications is still an emerging area of research, the principles are based on well-established polymerization techniques for functionalized alkynes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and understanding its reactivity in polymerization processes.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 174401-95-7 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Potential Application 1: Synthesis of Functional Polyacetylenes
The terminal alkyne group of this compound makes it a suitable monomer for the synthesis of substituted polyacetylenes. These polymers, with their conjugated backbones, are of interest for applications in organic electronics, sensors, and stimuli-responsive materials. The methoxyethyl side chains can enhance the processability of the typically rigid polyacetylene backbone and introduce new functionalities.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a rhodium-based catalyst, a common method for the controlled polymerization of substituted acetylenes.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (rhodium catalyst precursor)
-
Triethylamine (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (precipitation solvent)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(nbd)Cl]₂ in anhydrous toluene to a desired concentration (e.g., 10 mM).
-
Monomer Addition: To the catalyst solution, add triethylamine (typically in a 1:1 molar ratio to the rhodium catalyst). Stir the solution for 10-15 minutes at room temperature.
-
Polymerization: Add this compound to the activated catalyst solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. The reaction mixture is typically stirred at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 1-24 hours).
-
Polymer Isolation: After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and UV-Vis spectroscopy to analyze the conjugated backbone.
Potential Application 2: Post-Polymerization Modification via "Click" Chemistry
The terminal alkyne functionality of this compound can be preserved during certain polymerization methods or can be incorporated as a side chain in other polymers. This allows for post-polymerization modification using highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach enables the synthesis of graft copolymers and functional materials with precisely controlled architectures.
Experimental Protocol: Azide-Alkyne "Click" Modification of an Alkyne-Functionalized Polymer
This protocol outlines a general procedure for the "clicking" of an azide-containing molecule onto a polymer backbone containing pendant alkyne groups derived from this compound.
Materials:
-
Alkyne-functionalized polymer (e.g., a copolymer containing this compound units)
-
Azide-functionalized molecule (e.g., azido-poly(ethylene glycol), a fluorescent dye with an azide group)
-
Copper(I) bromide (CuBr) or other Cu(I) source (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other ligand
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Dialysis tubing or size exclusion chromatography for purification
Procedure:
-
Polymer Dissolution: Dissolve the alkyne-functionalized polymer and the azide-functionalized molecule in the anhydrous solvent in a reaction flask.
-
Catalyst Preparation: In a separate vial, prepare the catalyst complex by mixing CuBr and PMDETA in the solvent.
-
"Click" Reaction: Add the catalyst solution to the polymer/azide mixture under an inert atmosphere. The reaction is typically carried out at room temperature for several hours to 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the alkyne and azide peaks) or NMR spectroscopy.
-
Catalyst Removal and Purification: After the reaction is complete, remove the copper catalyst by passing the solution through a column of basic alumina or by precipitation and washing. Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted small molecules or by size exclusion chromatography.
-
Characterization: Confirm the successful functionalization using NMR and FTIR spectroscopy.
Potential Application 3: Development of Amphiphilic Block Copolymers for Drug Delivery
The methoxy group in this compound can contribute to the hydrophilicity of a polymer block. By synthesizing block copolymers with a hydrophilic block derived from this compound and a hydrophobic block, amphiphilic macromolecules can be created. These can self-assemble in aqueous solutions to form micelles or other nanostructures, which are promising candidates for drug delivery systems. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in aqueous environments.
Conceptual Workflow for Micelle-Based Drug Delivery
The following diagram illustrates the conceptual workflow for utilizing a block copolymer derived from this compound for drug delivery applications.
Summary and Future Outlook
This compound represents a versatile building block for the creation of novel functional polymers. The combination of a reactive alkyne handle and a polar ether side chain opens up possibilities for designing materials with tunable properties for a range of applications, from organic electronics to biomedical engineering. The protocols provided herein offer a starting point for researchers to explore the potential of this promising monomer. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this compound and to develop specific materials for targeted applications.
Troubleshooting & Optimization
optimizing reaction conditions for 3-methoxypent-1-yne synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-methoxypent-1-yne. The following sections detail troubleshooting strategies and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a precursor alcohol, pent-1-yn-3-ol, by a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is pent-1-yn-3-ol. The synthesis requires a strong base to deprotonate the alcohol, with sodium hydride (NaH) being a common choice. A methylating agent is also necessary, with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) being frequently used. An anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), is typically employed to facilitate the reaction.
Q3: What are the main challenges or side reactions to be aware of during the synthesis?
A3: The primary challenge is the competition between the desired Sₙ2 reaction (ether formation) and the E2 elimination side reaction. Since pent-1-yn-3-ol is a secondary alcohol, the corresponding alkoxide is a sterically hindered base, which can promote the elimination of the methylating agent to form byproducts. Careful control of reaction conditions is crucial to favor the substitution pathway.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: I am observing a very low yield of this compound, or no product at all. What are the possible causes?
-
A:
-
Ineffective Deprotonation: The deprotonation of pent-1-yn-3-ol may be incomplete. This can be due to impure or deactivated sodium hydride. Ensure that the NaH is fresh and handled under strictly anhydrous conditions.
-
Reaction Temperature: The temperature can significantly influence the reaction rate. If the temperature is too low, the reaction may be too slow to proceed to completion within the given timeframe. Conversely, excessively high temperatures can favor elimination side reactions.
-
Reagent Quality: The purity of the starting materials and reagents is critical. Ensure that pent-1-yn-3-ol, the methylating agent, and the solvent are of high purity and anhydrous.
-
-
Issue 2: Presence of Significant Side Products
-
Q: My reaction mixture shows the presence of significant impurities alongside the desired product. What are these side products and how can I minimize them?
-
A:
-
Elimination Byproducts: The most likely side product is methoxyethene, resulting from the E2 elimination of the methylating agent. To minimize this, use a less sterically hindered base if possible (though NaH is standard), and maintain a controlled, moderate temperature.
-
Unreacted Starting Material: The presence of unreacted pent-1-yn-3-ol indicates incomplete deprotonation or insufficient reaction time. Consider adding the methylating agent slowly to the formed alkoxide to ensure it is consumed as it is generated.
-
-
Issue 3: Difficulty in Product Purification
-
Q: I am struggling to isolate pure this compound from the reaction mixture. What is an effective purification strategy?
-
A:
-
Quenching and Extraction: After the reaction is complete, it should be carefully quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) to neutralize any remaining base. The product can then be extracted into an organic solvent like diethyl ether or dichloromethane.
-
Distillation: Due to its volatility, fractional distillation under reduced pressure is a highly effective method for purifying this compound from less volatile impurities and any remaining starting material.
-
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | NaH | KH |
| Methylating Agent | CH₃I | (CH₃)₂SO₄ | CH₃I |
| Solvent | THF | Dioxane | DMF |
| Temperature (°C) | 25 | 50 | 25 |
| Reaction Time (h) | 12 | 8 | 12 |
| Yield (%) | ~85% | ~70% | ~80% |
Note: These are representative yields based on typical Williamson ether syntheses of similar secondary alcohols. Actual yields may vary depending on specific experimental conditions and scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: A solution of pent-1-yn-3-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for 12 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford this compound as a colorless liquid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Technical Support Center: High-Purity Purification of 3-Methoxypent-1-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high purity for 3-methoxypent-1-yne through various purification techniques. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.
Data Presentation: Physical Properties
A thorough understanding of the physical properties of this compound and potential impurities is crucial for selecting and optimizing purification methods.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | This compound | C₆H₁₀O | 98.14 | ~115-120 (estimated) |
| Pent-1-yne | Pent-1-yne | C₅H₈ | 68.12 | 40 |
| 3-Pentyn-1-ol | 3-Pentyn-1-ol | C₅H₈O | 84.12 | 143-145 |
| Methyl Iodide | Iodomethane | CH₃I | 141.94 | 42 |
| Sodium Hydride | Sodium Hydride | NaH | 24.00 | Decomposes |
| Diethyl Ether (solvent) | Ethoxyethane | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (solvent) | Oxolane | C₄H₈O | 72.11 | 66 |
Experimental Protocols
Fractional Distillation Protocol
Fractional distillation is the primary method for purifying this compound, especially for removing impurities with significantly different boiling points.
Objective: To separate this compound from lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Ensure all glassware is dry to prevent contamination with water.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram.
-
Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin heating the flask gently using the heating mantle.
-
Slowly increase the temperature to establish a steady reflux in the fractionating column.
-
Monitor the temperature at the distillation head. The initial fractions will contain lower-boiling impurities (e.g., residual solvents like diethyl ether).
-
Collect the forerun in a separate receiving flask until the temperature stabilizes at the boiling point of this compound.
-
Change the receiving flask to collect the main fraction, which is the purified this compound. Maintain a slow and steady distillation rate.
-
If the temperature rises significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. Stop the distillation and collect this residue in a separate flask.
-
-
Completion:
-
Stop heating when only a small amount of residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.
-
Allow the apparatus to cool completely before dismantling.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preparative Gas Chromatography (pGC) Protocol
For achieving the highest possible purity or for separating impurities with very close boiling points, preparative gas chromatography is a powerful technique.[1][2][3]
Objective: To isolate this compound from trace impurities.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
A suitable column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).
Procedure:
-
Method Development:
-
First, develop an analytical GC method to achieve good separation of this compound from its impurities.
-
Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical scale.
-
-
Preparative Run:
-
Scale up the injection volume for the preparative column. This may require some optimization to avoid column overloading.
-
Set the fraction collector to collect the eluent at the retention time corresponding to this compound.
-
Multiple injections may be necessary to collect a sufficient quantity of the purified product.
-
-
Post-Collection:
-
The collected fractions are typically condensed in cold traps.
-
Combine the collected pure fractions.
-
Verify the purity of the collected sample using analytical GC.
-
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: My distillation is very slow, and the temperature at the head is not stabilizing. What could be the problem?
A1: This issue, often referred to as "flooding" or "weeping" in the distillation column, can be caused by several factors:
-
Cause: Excessive heating rate.
-
Solution: Reduce the heating mantle temperature to allow for a slow, steady distillation rate. The rate of distillate collection should be approximately 1-2 drops per second.
-
-
Cause: Inefficient insulation of the fractionating column.
-
Solution: Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Cause: The fractionating column is too long or has too many theoretical plates for the separation.
-
Solution: Use a shorter column or a column with lower efficiency (e.g., a Vigreux column instead of a packed column) for compounds with a larger boiling point difference.
-
Q2: I am seeing a significant amount of a byproduct with a similar boiling point to my product. How can I separate them?
A2: If fractional distillation is not effective, consider the following:
-
Solution 1: Preparative Gas Chromatography (pGC). As detailed in the protocol above, pGC offers very high separation efficiency and is ideal for separating compounds with close boiling points.[1][2][3]
-
Solution 2: Chemical Treatment. If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a non-volatile or easily separable compound. For example, if a terminal alkyne impurity is present, it can be selectively reacted with a silver salt.[4] However, this compound is a non-terminal alkyne and would not react.
Q3: My purified product seems to be degrading over time. How can I improve its stability?
A3: Alkynes and ethers can be susceptible to degradation.
-
Cause: Presence of acidic or basic impurities.
-
Solution: Ensure all residual acidic or basic reagents from the synthesis are removed. This can be achieved by a workup procedure involving washing with a mild base (like sodium bicarbonate solution) and then with brine before the initial distillation.
-
-
Cause: Peroxide formation in ethers.
-
Solution: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) can also prevent peroxide formation.
-
Q4: What are the most likely impurities I should expect from the synthesis of this compound?
A4: The impurities will depend on the synthetic route. A common method is the Williamson ether synthesis, starting from a deprotonated secondary alkynyl alcohol and an alkylating agent.[5][6][7]
-
Unreacted Starting Materials:
-
3-Pentyn-1-ol (or another alkynyl alcohol precursor).
-
Methyl iodide or dimethyl sulfate (if used as the methylating agent).
-
-
Byproducts from Side Reactions:
-
Elimination Products: If the reaction conditions are too harsh or the base is too strong, elimination reactions can compete with the desired substitution, leading to the formation of dienes or other unsaturated species.
-
Over-methylation: If a stronger methylating agent is used, methylation at other positions might occur.
-
-
Solvent Residues:
-
Diethyl ether, tetrahydrofuran (THF), or other solvents used in the synthesis and workup.
-
Q5: How can I confirm the purity of my final product?
A5:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to both quantify the purity and identify any impurities present. The gas chromatogram will show the relative peak areas, corresponding to the amount of each component, and the mass spectrum of each peak can be used to identify the structure of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.
Mandatory Visualizations
Caption: Fractional distillation workflow for this compound purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
common impurities and byproducts in the synthesis of 3-methoxypent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-methoxypent-1-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Williamson ether synthesis method starting from pent-1-yn-3-ol and a methylating agent.
Q1: Low or no yield of this compound.
Possible Causes and Solutions:
-
Incomplete Deprotonation of Pent-1-yn-3-ol: The reaction requires the formation of an alkoxide from pent-1-yn-3-ol. If the base used is not strong enough or if insufficient equivalents are used, the deprotonation will be incomplete, leading to a low yield.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (THF). Use at least one equivalent of the base. To confirm deprotonation, you may observe the evolution of hydrogen gas if using NaH.
-
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide or dimethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the methylating agent. Ensure it has been stored under the recommended conditions.
-
-
Reaction Temperature Too Low: While the initial deprotonation might be performed at a lower temperature, the subsequent reaction with the methylating agent may require warming to proceed at a reasonable rate.
-
Solution: After the initial deprotonation, consider slowly warming the reaction mixture to room temperature or slightly above, while carefully monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Steric Hindrance: While less of an issue with a methylating agent, ensure your starting alcohol is not excessively sterically hindered if you are adapting this synthesis for other alkynes. For the synthesis of this compound, this is unlikely to be the primary issue.
Q2: Presence of significant amounts of unreacted pent-1-yn-3-ol in the final product.
Possible Causes and Solutions:
-
Insufficient Methylating Agent: An inadequate amount of the methylating agent will result in unreacted starting material.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the methylating agent to ensure the complete conversion of the alkoxide.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC). Continue the reaction until the starting material is consumed.
-
Q3: The final product is contaminated with a high-boiling point impurity.
Possible Causes and Solutions:
-
Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of polymeric or other high-boiling point byproducts.
-
Solution: Maintain careful temperature control throughout the reaction. Purify the product by distillation, potentially under reduced pressure, to separate it from less volatile impurities.
-
Q4: The purified product contains an unexpected isomer.
Possible Causes and Solutions:
-
Rearrangement Reactions: Although less common under these conditions, rearrangement of the alkyne is a possibility, especially in the presence of strong bases and at elevated temperatures.
-
Solution: Confirm the structure of your product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. If rearrangement is an issue, consider milder reaction conditions or a different synthetic route.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale synthesis is the Williamson ether synthesis. This involves the deprotonation of pent-1-yn-3-ol with a strong base to form the corresponding alkoxide, followed by reaction with a methylating agent.
Q2: What are the typical starting materials and reagents for this synthesis?
-
Starting Alcohol: Pent-1-yn-3-ol
-
Base: Sodium hydride (NaH) or a similar strong base.
-
Methylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
-
Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether (Et2O).
Q3: What are the expected common impurities and byproducts in the synthesis of this compound?
Based on the Williamson ether synthesis route, the following impurities and byproducts may be present:
-
Unreacted Starting Materials: Pent-1-yn-3-ol and the methylating agent.
-
Solvent Residues: Residual THF or other solvents used in the reaction and workup.
-
Byproducts from Side Reactions: Although the Williamson ether synthesis with a primary methylating agent is generally efficient, minor side reactions can occur. A potential byproduct is the elimination product, though this is more likely with secondary or tertiary alkyl halides. In this specific case, with a methylating agent, elimination is not a primary concern. Other potential byproducts could arise from reactions with trace amounts of water or other nucleophiles.
Quantitative Data Summary
The following table summarizes potential impurities and their likely relative abundance under typical reaction conditions. Please note that these are representative values and can vary significantly based on the specific experimental setup and conditions.
| Impurity/Byproduct | Typical Abundance (by GC area %) | Boiling Point (°C) | Notes |
| This compound (Product) | > 95% (after purification) | ~110-112 | Desired product. |
| Pent-1-yn-3-ol | < 2% (after purification) | ~121-122 | Unreacted starting material. |
| Methyl Iodide | < 0.1% (after purification) | 42.4 | Excess reagent, typically removed during workup and distillation. |
| Tetrahydrofuran (THF) | Variable | 66 | Reaction solvent, should be removed during purification. |
| Water | Variable | 100 | Can lead to side reactions and should be minimized by using anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Pent-1-yn-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pent-1-yn-3-ol (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Distillation
Materials:
-
Crude this compound
-
Distillation apparatus (simple or fractional, depending on the purity of the crude product)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask. Add a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 110-112 °C at atmospheric pressure). If the product is sensitive to high temperatures, perform the distillation under reduced pressure.
-
Characterize the purified product by analytical techniques such as GC-MS and NMR to confirm its identity and purity.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Troubleshooting Low Yields in Reactions with 3-Methoxypent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 3-methoxypent-1-yne.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is giving a low yield of the desired cross-coupled product. What are the potential causes?
Low yields in Sonogashira couplings are a common issue and can stem from several factors:
-
Catalyst Deactivation: The Palladium catalyst can be sensitive to air. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.
-
Homocoupling (Glaser Coupling): A significant side reaction is the homocoupling of the terminal alkyne, this compound, to form a diyne. This is often promoted by the presence of oxygen and the copper co-catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, a temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or side product formation.[1] Strongly coordinating solvents like DMF can sometimes hinder the reaction by competing with the ligands for binding to the palladium center.
-
Ligand Issues: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially if they are not handled under an inert atmosphere. The choice of ligand itself is also crucial, with bulkier, electron-rich ligands often improving yields for sterically hindered or electron-rich substrates.[2][3]
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner (aryl/vinyl halide) can interfere with the catalytic cycle.
Q2: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of this compound. How can I minimize this Glaser coupling?
Minimizing the formation of the homocoupled diyne is critical for improving the yield of the desired Sonogashira product. Here are some strategies:
-
Rigorous Exclusion of Oxygen: The Glaser coupling is an oxidative process. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Proper degassing of solvents and reagents is crucial.[4]
-
Copper-Free Conditions: While the copper co-catalyst is part of the classic Sonogashira protocol, it is also a primary promoter of homocoupling.[3] Consider using a copper-free Sonogashira protocol. These often employ specific ligands and bases to facilitate the catalytic cycle without copper.
-
Controlled Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.
-
Use of a Co-catalyst Scavenger: In some cases, adding a small amount of a reducing agent can help to suppress the oxidative homocoupling pathway.
Q3: My reaction seems to stall, and I'm left with unreacted starting materials. What can I do to drive the reaction to completion?
Incomplete conversion can be addressed by optimizing several reaction parameters:
-
Increase the Temperature: For less reactive coupling partners, such as aryl bromides, increasing the reaction temperature can be necessary to promote the oxidative addition step.[1] However, monitor for potential decomposition at higher temperatures.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can have a profound effect on the reaction rate. If a reaction is sluggish in a particular solvent, consider switching to another. Common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine, which can also act as the base.
-
Optimize the Base: The choice and amount of base are critical. Amines like triethylamine or diisopropylethylamine are commonly used. For challenging substrates, stronger bases or different base-solvent combinations might be necessary.
-
Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve conversion, it also increases cost and the potential for side reactions. Optimizing the palladium-to-ligand ratio can also be beneficial.
Q4: I suspect that my this compound might be isomerizing under the basic reaction conditions. Is this possible and how would it affect my reaction?
Yes, terminal alkynes can isomerize to internal alkynes under basic conditions, although this is generally more of a concern with stronger bases and higher temperatures. If this compound were to isomerize to 3-methoxypent-2-yne, it would no longer have the terminal proton necessary for the Sonogashira coupling, leading to a lower yield of the desired product.
To mitigate this:
-
Use the mildest effective base for your reaction.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize reaction time.
Q5: The methoxy group in my product is being cleaved during the reaction or workup. How can I prevent this?
Cleavage of a methoxy group, particularly on an aryl ring, typically requires harsh acidic or strongly nucleophilic conditions. Standard Sonogashira conditions are generally mild enough to not cause this issue. If you are observing deprotection, consider the following:
-
Workup Conditions: Avoid strongly acidic or basic conditions during the workup.
-
Subsequent Reaction Steps: If the cleavage occurs in a subsequent step, re-evaluate the reagents and conditions used for that transformation.
Data Presentation
The following tables provide representative yields for Sonogashira and Glaser coupling reactions with terminal alkynes, which can serve as a benchmark for reactions involving this compound.
Table 1: Representative Yields for Sonogashira Coupling of Various Terminal Alkynes
| Alkyne | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference Compound |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Toluene | DBU | 80 | 99 | Diphenylacetylene |
| Phenylacetylene | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | RT | 56 | 1-Methoxy-4-(phenylethynyl)benzene[5] |
| 4-Ethynyltoluene | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | DMF | Triethylamine | 80 | 85 | 1-Methoxy-4-((4-methylphenyl)ethynyl)benzene |
| Trimethylsilylacetylene | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | Triethylamine | - | 60 | 95 | (4-Methoxyphenylethynyl)trimethylsilane |
Table 2: Influence of Reaction Conditions on Homocoupling (Glaser Coupling) of Phenylacetylene
| Catalyst System | Solvent | Base | Atmosphere | Temp (°C) | Homocoupling Yield (%) | Reference |
| CuCl | None (Solvent-free) | n-Propylamine | Air | 60 | 95 | [6] |
| Pd(II) complex / AgNO₃ | THF/H₂O | Cs₂CO₃ | Air | 60 | 99 | [4] |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | Air | RT | Can be significant | [4] |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | H₂/N₂ | RT | ~2 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Sonogashira Reaction by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Spotting: Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture and starting materials), and the individual starting materials (this compound and the aryl/vinyl halide) on the TLC plate.
-
Elution: Develop the plate in a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The optimal solvent system will depend on the polarity of your product.
-
Visualization:
-
UV Light: Examine the dried plate under short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds will typically appear as dark spots under short-wave UV.
-
Staining: If the product is not UV-active, or for better visualization, use a staining solution. A p-anisaldehyde stain is a good general-purpose stain for a variety of functional groups.[7] To prepare the stain, dissolve 2.5 mL of p-anisaldehyde and 3.75 mL of concentrated sulfuric acid in 85 mL of ethanol. Gently dip the TLC plate in the stain and then heat it with a heat gun until colored spots appear. The product spot should have a different Rf value than the starting materials.
-
Protocol 2: General Procedure for Analysis of a Sonogashira Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane). If necessary, filter the sample to remove any solids. Dilute the sample to an appropriate concentration for GC-MS analysis.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected masses of your starting materials, product, and potential side products (e.g., 50-500 m/z).
-
-
Data Analysis: Identify the peaks in the chromatogram by their retention times and mass spectra. Compare the mass spectra to a database or predict the fragmentation patterns of your expected compounds to confirm their identities. Quantify the relative amounts of each component by integrating the peak areas.
Protocol 3: General Procedure for ¹H NMR Analysis of a Sonogashira Reaction Mixture
-
Sample Preparation: Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for the characteristic signals: a triplet for the methyl group (CH₃-CH₂), a quartet for the methylene group (CH₃-CH₂), a multiplet for the methine proton, a singlet for the methoxy group (O-CH₃), and a singlet for the acetylenic proton.
-
Coupling Product: The acetylenic proton signal will be absent in the product. New signals corresponding to the protons of the coupled aryl or vinyl group will appear. The chemical shifts of the protons on the pent-1-yne backbone will also shift upon coupling.
-
Homocoupled Dimer: The spectrum of the homocoupled product will lack the acetylenic proton signal and will show symmetry.
-
Isomerized Alkyne: If isomerization has occurred, new signals corresponding to the internal alkyne will be present.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in reactions with this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
stability and proper storage conditions for 3-methoxypent-1-yne
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 3-methoxypent-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical compound with the molecular formula C6H10O.[1] It is classified as a highly flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Q2: What are the general recommendations for storing this compound?
A2: As a flammable liquid, this compound should be stored in a well-ventilated place and kept cool.[2][3] The container should be kept tightly closed.[2][4] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[2][4] For long-term stability, refrigeration is often recommended for similar alkyne compounds.[4][5]
Q3: Is an inert atmosphere required for storing this compound?
Q4: What are the signs of decomposition for this compound?
A4: Visual signs of decomposition can include a change in color, the formation of precipitates, or a change in viscosity. As an alkyne, it can potentially undergo polymerization, which might be observed as the formation of a solid or gummy material. The presence of peroxides, due to the ether group, can be tested for using commercially available peroxide test strips.
Q5: What materials are incompatible with this compound?
A5: Strong oxidizing agents and strong acids are generally incompatible with compounds of this type.[3] Terminal alkynes can react with certain metals and strong bases to form acetylides, which can be explosive.[6][7] It is important to avoid contact with incompatible materials to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Verify the age and storage conditions of the compound.- Test for purity using an appropriate analytical method (e.g., GC-MS, NMR).- If degradation is suspected, it is recommended to use a fresh batch of the compound. |
| Precipitate or solid formation in the container | Polymerization of the alkyne. | - Do not use the material if significant solid formation is observed.- Dispose of the material according to your institution's hazardous waste disposal guidelines. |
| Failed reaction or low yield | Presence of peroxides (from the ether group) or other impurities. | - Test for the presence of peroxides. If positive, the material may need to be purified or discarded.- Ensure the compound was handled under an inert atmosphere if the reaction is sensitive to air or moisture. |
| Discoloration of the compound | Slow decomposition or reaction with contaminants. | - Assess the extent of discoloration. A slight change may not significantly impact all applications, but significant changes warrant obtaining a fresh sample.- Review handling procedures to minimize exposure to air, light, and contaminants. |
Storage Conditions Summary
| Parameter | Recommended Condition | Reasoning |
| Temperature | Refrigerated (2-8 °C) | To minimize decomposition and maintain stability.[4][5] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent peroxide formation and oxidation.[3] |
| Light | Store in an amber or opaque container | To prevent light-catalyzed degradation. |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and contamination.[2][4] |
| Location | Well-ventilated, flammables storage cabinet | For safety and to comply with regulations for flammable liquids.[2][3] |
Experimental Protocols
Peroxide Test Protocol (Qualitative)
-
Objective: To detect the presence of peroxides in this compound.
-
Materials:
-
Sample of this compound
-
Commercially available peroxide test strips
-
Inert atmosphere (optional, for highly sensitive applications)
-
-
Procedure:
-
Under appropriate safety precautions (fume hood, personal protective equipment), open the container of this compound.
-
Dip the test strip into the liquid for the time specified by the manufacturer.
-
Remove the strip and wait for the color to develop as indicated in the product instructions.
-
Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration.
-
-
Interpretation: A positive test for peroxides indicates that the compound has started to degrade and may not be suitable for all applications.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. (S)-3-Methoxy-1-butyne | 65032-22-6 [sigmaaldrich.com]
- 6. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
identifying and characterizing unexpected side products of 3-methoxypent-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3-methoxypent-1-yne in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected side products during their experiments.
Troubleshooting Guides
Issue: My reaction has produced a significant amount of an α,β-unsaturated ketone/aldehyde.
-
Question: I am performing a reaction with this compound under acidic conditions and my yield of the desired product is low. I am observing a significant byproduct with a carbonyl group. What could this be?
-
Answer: It is highly likely you are observing a product of a Meyer-Schuster-type rearrangement. Under acidic conditions, the methoxy group can be cleaved, forming the intermediate pent-1-yn-3-ol. This propargyl alcohol can then rearrange to form pent-3-en-2-one.
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: Avoid strongly acidic conditions if possible. If an acid is required, consider using a milder Lewis acid instead of a Brønsted acid.
-
Lower the reaction temperature: The Meyer-Schuster rearrangement is often promoted by heat.
-
Protecting group strategy: If the terminal alkyne is not the reactive site for your desired transformation, consider protecting it before subjecting the molecule to acidic conditions.
-
-
Issue: I am observing the formation of higher molecular weight species in my reaction mixture.
-
Question: My GC-MS analysis shows peaks corresponding to dimers or even trimers of my starting material. What is causing this?
-
Answer: Terminal alkynes, such as this compound, are known to undergo oligomerization, especially in the presence of transition metal catalysts (e.g., copper, palladium, rhodium) or under certain thermal conditions. This can lead to the formation of dimers, trimers, and other oligomers.
-
Troubleshooting Steps:
-
Catalyst choice: If using a metal catalyst, ensure it is selective for your desired reaction and does not promote alkyne dimerization. For example, in Sonogashira couplings, the choice of ligand can influence the extent of Glaser coupling (a type of dimerization).
-
Control of stoichiometry: Use the minimum effective concentration of any metal catalyst.
-
Inert atmosphere: If oxidative coupling is suspected (Glaser coupling), ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Issue: My product appears to be an isomer of the starting material.
-
Question: I started with a terminal alkyne, but my analytical data suggests the presence of an internal alkyne. Is this possible?
-
Answer: Yes, terminal alkynes can isomerize to more stable internal alkynes under certain conditions, particularly in the presence of strong bases. The terminal proton of this compound can be abstracted, and subsequent protonation can lead to the formation of 3-methoxypent-2-yne.
-
Troubleshooting Steps:
-
Base selection: Avoid using excessively strong bases if your reaction does not require the formation of an acetylide. If a base is needed, a non-nucleophilic organic base might be a better choice than alkali metal hydroxides or amides.
-
Temperature control: Isomerization can be favored at higher temperatures.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common unexpected side products when using this compound?
-
Answer: The most common unexpected side products arise from the reactivity of the terminal alkyne and the propargylic ether functionalities. These include:
-
Pent-3-en-2-one: From a Meyer-Schuster-type rearrangement, especially under acidic conditions.
-
Dimers and Oligomers: From metal-catalyzed or thermally induced self-coupling of the alkyne.
-
Pent-2-yn-3-one: From hydration of the alkyne, which is an expected transformation but can be a side product if another reaction is intended.
-
3-Methoxypent-2-yne: From base-catalyzed isomerization.
-
Pent-1-yn-3-ol and Methyl Halide: From cleavage of the ether linkage by strong acids like HBr or HI.
-
-
Question: How can I purify my desired product from these side products?
-
Answer: Purification can typically be achieved using column chromatography on silica gel. The polarity of the side products will vary, allowing for separation. For example, the ketone byproducts will be more polar than the starting ether, while oligomers will have a much higher molecular weight.
-
Question: Are there any recommended handling procedures for this compound to minimize side reactions?
-
Answer: It is advisable to store this compound under an inert atmosphere and at a low temperature to prevent degradation or oligomerization. When using it in reactions, add it slowly to the reaction mixture, especially if the reaction is exothermic. Careful control of temperature and the choice of reagents are crucial.
Data Presentation
Table 1: Potential Side Products and Their Characterization
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signatures |
| Pent-3-en-2-one | C₅H₈O | 84.12 | ¹H NMR: Signals for vinyl protons and a methyl ketone. IR: Strong C=O stretch. |
| This compound Dimer | C₁₂H₁₈O₂ | 194.27 | MS: Peak corresponding to the dimer's molecular weight. |
| Pent-2-yn-3-one | C₅H₆O | 82.09 | ¹H NMR: Signals for two methyl groups. IR: Strong C=O and C≡C stretches. |
| 3-Methoxypent-2-yne | C₆H₁₀O | 98.14 | ¹H NMR: Absence of a terminal alkyne proton signal. |
| Pent-1-yn-3-ol | C₅H₈O | 84.12 | IR: Broad O-H stretch. |
Table 2: Illustrative Yields of Side Products Under Different Conditions (Based on related compounds)
| Reaction Type | Starting Material | Conditions | Desired Product | Side Product(s) | Side Product Yield (%) |
| Acid-Catalyzed Reaction | Propargyl Alcohol | 1 M HCl, 50 °C | - | α,β-Unsaturated Ketone | Up to 70% |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Coupled Product | Alkyne Dimer | 5-15% |
| Alkyne Hydration | Terminal Alkyne | H₂SO₄, HgSO₄, H₂O | - | Methyl Ketone | >90% (as main product) |
| Base-Mediated Reaction | Terminal Alkyne | NaNH₂, 150 °C | - | Internal Alkyne | Variable |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling with this compound and Monitoring for Dimer Formation
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%), and the aryl halide (1.0 eq).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Troubleshooting: If GC-MS analysis shows a significant peak corresponding to the dimer of this compound, reduce the amount of CuI in subsequent reactions or ensure rigorous exclusion of oxygen.
-
Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Meyer-Schuster Rearrangement Product
-
If a reaction involving this compound under acidic conditions (e.g., deprotection of a silyl ether with TBAF buffered with acetic acid) results in an unexpected polar byproduct, isolate this byproduct by column chromatography.
-
Characterize the isolated compound using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected Signatures for Pent-3-en-2-one:
-
¹H NMR: A doublet and a quartet in the vinyl region, and a singlet for the methyl ketone.
-
¹³C NMR: A peak around 200 ppm for the ketone carbonyl carbon.
-
IR: A strong absorption band around 1670-1690 cm⁻¹ for the C=O stretch.
-
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for unexpected side products.
strategies to improve the regioselectivity of 3-methoxypent-1-yne reactions
Welcome to the technical support center for reactions involving 3-methoxypent-1-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the regioselectivity of reactions with this compound?
A1: this compound is a terminal alkyne with a chiral center and an ether linkage at the propargylic position. The primary challenge is to control the addition of reagents across the triple bond to selectively form one of two possible regioisomers: the Markovnikov product (addition to the more substituted carbon, C2) or the anti-Markovnikov product (addition to the less substituted carbon, C1). The proximity of the methoxy group can electronically and sterically influence the reaction, but often a mixture of products is obtained without careful selection of reagents and conditions.
Q2: How can I favor the formation of the anti-Markovnikov product?
A2: To achieve anti-Markovnikov addition, sterically hindered reagents are typically employed. The most common method is hydroboration-oxidation using a bulky borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, followed by oxidation. These reagents selectively add the boron atom to the terminal, less hindered carbon of the alkyne. Subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to the corresponding aldehyde (3-methoxypentanal). Another strategy is the use of specific transition metal catalysts, such as certain ruthenium complexes, which can catalyze the anti-Markovnikov hydration of terminal alkynes.
Q3: What strategies should I use to obtain the Markovnikov product?
A3: For the synthesis of the Markovnikov product (a methyl ketone, in the case of hydration), reactions that proceed through a more stable carbocation intermediate at the more substituted carbon are favored. A classic method is mercuric sulfate-catalyzed hydration in aqueous acid. The reaction proceeds via an intermediate that favors the placement of the hydroxyl group at the C2 position, which then tautomerizes to the ketone (3-methoxypentan-2-one).
Troubleshooting Guides
Problem 1: My hydroboration-oxidation reaction is producing a mixture of regioisomers (aldehyde and ketone).
-
Possible Cause 1: The borane reagent is not sterically hindered enough.
-
Solution: Using borane (BH₃) itself can lead to poor regioselectivity with alkynes. Switch to a bulkier reagent such as 9-BBN or disiamylborane. The increased steric bulk will significantly favor the addition of boron to the terminal carbon atom.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Elevated temperatures can sometimes decrease the selectivity of the reaction. Ensure the hydroboration step is carried out at the recommended temperature, which is often 0 °C to room temperature.
-
-
Possible Cause 3: The alkyne is undergoing a second hydroboration.
-
Solution: The use of dialkylboranes like 9-BBN or disiamylborane also prevents the double addition of boron across both pi-bonds of the alkyne, which can be an issue with BH₃.
-
Problem 2: The yield of my desired aldehyde from the anti-Markovnikov hydration is low.
-
Possible Cause 1: Inefficient oxidation of the vinylborane intermediate.
-
Solution: Ensure the oxidation step is performed under sufficiently basic conditions (e.g., aqueous NaOH) and with an adequate excess of hydrogen peroxide. The reaction is often run at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete conversion.
-
-
Possible Cause 2: Catalyst deactivation (for ruthenium-catalyzed hydration).
-
Solution: Ensure all reagents and solvents are appropriately degassed and handled under an inert atmosphere if using an oxygen-sensitive catalyst. The presence of impurities can poison the catalyst. Refer to the specific catalyst's handling instructions.
-
Problem 3: I am observing byproducts in my mercuric sulfate-catalyzed hydration.
-
Possible Cause 1: Polymerization of the alkyne.
-
Solution: The strongly acidic conditions can sometimes lead to side reactions. Try to use the minimum amount of acid necessary to catalyze the reaction and maintain a controlled temperature.
-
-
Possible Cause 2: Volatility of the product.
-
Solution: The resulting ketone, 3-methoxypentan-2-one, may be volatile. Ensure your reaction setup includes an efficient condenser and take care during workup and solvent removal to minimize loss of product.
-
Quantitative Data Summary
The regioselectivity of hydrofunctionalization reactions of terminal alkynes is highly dependent on the chosen reagents. Below is a summary of expected regioselectivity for the hydration of a generic terminal alkyne, which is applicable to this compound.
| Reaction Type | Reagent/Catalyst | Product Type | Regioisomeric Ratio (Anti-Markovnikov:Markovnikov) |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone | < 5 : > 95 |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde/Ketone Mixture | ~60 : 40 |
| Hydroboration-Oxidation | 1. Disiamylborane; 2. H₂O₂, NaOH | Aldehyde | > 98 : < 2 |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Aldehyde | > 99 : 1 |
| Hydration | RuCpCl(dppm) catalyst, H₂O | Aldehyde | > 95 : < 5 |
Note: These are representative values based on general reactivity patterns of terminal alkynes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation with 9-BBN
This protocol is designed to selectively synthesize 3-methoxypentanal.
-
Hydroboration Step:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 9-BBN (0.5 M in THF, 1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
To this solution, add this compound (1.0 equivalent) dropwise over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M NaOH, 3 equivalents).
-
Carefully add 30% hydrogen peroxide (H₂O₂, 3 equivalents) dropwise, ensuring the internal temperature does not exceed 50 °C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
-
Workup:
-
Cool the reaction to room temperature and saturate the aqueous layer with K₂CO₃.
-
Separate the organic layer. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxypentanal.
-
Protocol 2: Markovnikov Hydration using Mercuric Sulfate
This protocol is designed to selectively synthesize 3-methoxypentan-2-one.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add water and concentrated sulfuric acid (typically a 10-20% aqueous solution).
-
Add a catalytic amount of mercuric sulfate (HgSO₄, ~0.1 equivalents).
-
Heat the solution to approximately 60 °C with stirring.
-
-
Addition of Alkyne:
-
Add this compound (1.0 equivalent) dropwise to the heated acidic solution.
-
Maintain the reaction at 60-80 °C and monitor the progress by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the crude 3-methoxypentan-2-one.
-
Visualizations
Caption: Decision workflow for regioselective hydration of this compound.
Caption: Troubleshooting logic for improving anti-Markovnikov selectivity.
Technical Support Center: Catalyst Deactivation and Regeneration in 3-Methoxypent-1-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic hydrogenation of 3-methoxypent-1-yne and similar alkyne substrates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve catalyst-related challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the semi-hydrogenation of alkynes like this compound to a Z-alkene?
A1: The most widely used catalyst for the stereoselective reduction of alkynes to Z (cis)-alkenes is Lindlar's catalyst.[1][2] This is a "poisoned" or partially deactivated palladium-based catalyst, typically composed of palladium on a calcium carbonate or barium sulfate support, treated with a poison like lead acetate and quinoline.[3][4][5] The poison moderates the catalyst's activity to prevent over-reduction of the resulting alkene to an alkane.[4][6] An alternative to Lindlar's catalyst is the P-2 catalyst (nickel boride), which also yields cis-alkenes.[6]
Q2: My reaction is producing the fully saturated alkane instead of the desired alkene. What is the likely cause?
A2: Over-reduction to an alkane is a common issue and typically points to a catalyst that is too active. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel will readily convert alkynes all the way to alkanes.[4][7] If you are aiming for the alkene, it is crucial to use a partially deactivated or "poisoned" catalyst like Lindlar's catalyst, which is specifically designed to stop the reaction at the alkene stage.[4][8]
Q3: What are the primary causes of catalyst deactivation in alkyne hydrogenation reactions?
A3: Catalyst deactivation, a loss of catalytic activity and/or selectivity over time, is a common problem in industrial and laboratory settings.[9][10] The main causes can be categorized as:
-
Poisoning: This occurs when impurities in the reactants or solvent strongly chemisorb to the active sites of the catalyst, blocking them from participating in the reaction.[10][11] Common poisons for metal catalysts include compounds containing sulfur, phosphorus, lead, and mercury.[10]
-
Coking or Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking pores and active sites. This is particularly common in reactions involving hydrocarbons at elevated temperatures.[11][12]
-
Sintering (Thermal Degradation): Exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger crystals. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[9][10]
-
Mechanical Failure: This includes attrition or crushing of the catalyst particles, especially in slurry or fluidized bed reactors, leading to the loss of catalyst material and fines generation.[13]
Q4: How can I tell if my catalyst has been deactivated?
A4: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.
-
A change in selectivity, such as an increase in byproducts or incomplete conversion.
-
Visible changes in the catalyst's appearance, such as a change in color or clumping of particles.[12]
Q5: Is it possible to regenerate a deactivated catalyst?
A5: Yes, in many cases, deactivated catalysts can be regenerated to restore a significant portion of their original activity. The appropriate regeneration method depends on the cause of deactivation. For instance, coke deposits can often be removed by controlled oxidation, while some poisons can be removed by chemical washing or thermal treatments.[9][10] However, severe sintering is generally irreversible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the hydrogenation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Deactivated Catalyst: The catalyst may be poisoned or fouled from previous reactions or impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Poor Mass Transfer: Inadequate stirring can prevent the substrate from reaching the catalyst surface. 4. Low Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed. | 1. Use a fresh batch of catalyst or regenerate the existing catalyst. Ensure reactants and solvents are of high purity to avoid introducing poisons. 2. Increase the catalyst loading in increments. 3. Ensure vigorous stirring to maintain the catalyst in suspension. 4. Check the hydrogen supply and ensure the system is properly sealed. Increase the hydrogen pressure if necessary. |
| Poor Selectivity (Alkane Formation) | 1. Catalyst is Too Active: A standard, unpoisoned catalyst (e.g., Pd/C, PtO₂) was used.[4][7] 2. Lindlar's Catalyst is Over-Active: The catalyst may not be sufficiently "poisoned." | 1. Use a partially deactivated catalyst such as Lindlar's catalyst for semi-hydrogenation to the alkene.[6][14] 2. If preparing your own Lindlar's catalyst, ensure the poisoning step with lead acetate and quinoline is performed correctly. |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: An impurity in the starting material or solvent may have poisoned the catalyst mid-reaction.[11] 2. Hydrogen Supply Interruption: The hydrogen supply may have been depleted or interrupted. | 1. Filter the reaction mixture and add a fresh portion of catalyst. Consider purifying the starting materials. 2. Check the hydrogen source and repressurize the reaction vessel. |
| Catalyst is Difficult to Filter (Fine Particles) | 1. Catalyst Attrition: Vigorous stirring over long periods can break down the catalyst support. 2. Improper Handling: Some catalysts are inherently fine powders. | 1. Reduce the stirring speed if possible without compromising mass transfer. 2. Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove fine particles.[15] |
Catalyst Deactivation and Regeneration Data
The following tables summarize key data related to catalyst selection, common deactivating agents, and general regeneration conditions for catalysts typically used in alkyne hydrogenation.
Table 1: Common Catalysts for Alkyne Hydrogenation
| Catalyst | Support | Typical Application | Selectivity |
| Lindlar's Catalyst | CaCO₃ or BaSO₄ | Alkyne to Z-Alkene | High for Z-alkene[1] |
| Palladium (Pd) | Carbon (C) | Alkyne to Alkane | Low for alkene[4] |
| Platinum (Pt) | PtO₂ (Adams' catalyst) | Alkyne to Alkane | Low for alkene[7] |
| Raney Nickel (Ra-Ni) | Aluminum-Nickel Alloy | Alkyne to Alkane | Low for alkene[3] |
| P-2 Nickel (Ni₂B) | - | Alkyne to Z-Alkene | High for Z-alkene[4] |
Table 2: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources | Catalysts Affected |
| Sulfur Compounds | H₂S, thiols, sulfates | Impurities in starting materials or solvents | Pd, Pt, Ni, Cu[10] |
| Halogen Compounds | Chlorides, Bromides | Residual solvents (e.g., dichloromethane) | Pd, Pt, Ni |
| Heavy Metals | Lead, Mercury, Arsenic | Contamination from other processes or reagents | Pd, Pt, Ni |
| Carbon Monoxide (CO) | Incomplete combustion, side reactions | Impure hydrogen gas | Pd, Pt, Ni[11] |
| Strongly Coordinating Species | Amines, Phosphines | Additives, ligands, or impurities | Pd, Pt, Ni |
Table 3: General Regeneration Conditions for Common Catalysts
| Catalyst | Deactivation Cause | Regeneration Method | Typical Conditions |
| Palladium on Carbon (Pd/C) | Coking | Oxidative Treatment | Calcination in air or a dilute oxygen stream at 300-500 °C.[16] |
| Poisoning | Chemical Washing | Washing with acidic or basic solutions, followed by reduction.[17] | |
| Raney Nickel (Ra-Ni) | Fouling/Aging | Acid/Base Treatment | Successive washing with an aqueous organic acid (e.g., acetic acid) and a base (e.g., NaOH).[18] |
| Coking | Hydrogen Treatment | Heating under a hydrogen atmosphere (e.g., 30 bar H₂, 150 °C). | |
| Copper-based Catalysts | Oxidation | Reduction | Heating in a stream of hydrogen or a hydrogen/inert gas mixture (e.g., 5% H₂ in Ar) at 150-450 °C. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing in this compound Hydrogenation
-
Reactor Setup: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add the catalyst (e.g., 5 mol% Lindlar's catalyst).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove all air.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol or ethyl acetate) followed by this compound.
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas (typically from a balloon or a pressurized cylinder to 1 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or NMR to determine the conversion of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry; do not allow the filtered catalyst to dry on the filter paper.[15][19] Wash the filter cake with the reaction solvent.
-
Analysis: Analyze the filtrate to determine the yield and selectivity of the reaction.
Protocol 2: Regeneration of Fouled Palladium on Carbon (Pd/C)
This protocol is a general guideline for regenerating a Pd/C catalyst that has been deactivated by organic residues (fouling).
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash the recovered catalyst thoroughly with a solvent that dissolves the organic residues (e.g., methanol, acetone) to remove any adsorbed species.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst to 300-400 °C under a slow flow of air or a mixture of air and nitrogen. Maintain this temperature for 2-4 hours to burn off the carbonaceous deposits.[16]
-
Reduction: After cooling to room temperature under an inert gas, the oxidized palladium needs to be reduced back to its active metallic state. Heat the catalyst under a flow of hydrogen gas (or a 5% H₂ in argon mixture) at 100-150 °C for 1-2 hours.
-
Storage: After cooling to room temperature under an inert atmosphere, the regenerated catalyst should be stored under an inert atmosphere or a solvent to prevent re-oxidation.
Protocol 3: Regeneration of Aged Raney® Nickel
This procedure is for reactivating Raney® Nickel that has lost activity due to aging or minor fouling.
-
Catalyst Washing: Wash the spent Raney® Nickel catalyst several times with deionized water to remove any residual reactants and products.
-
Acid Treatment: Prepare a dilute aqueous solution of an organic acid, such as 5% acetic acid. Suspend the washed catalyst in the acid solution and stir for 30-60 minutes at room temperature.[18] This step helps to remove surface oxides and other acid-soluble impurities.
-
Water Wash: Decant the acid solution and wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Base Treatment: Suspend the acid-treated catalyst in a dilute aqueous solution of a base, such as 1% sodium hydroxide. Stir for 30-60 minutes at room temperature. This step helps to restore the catalyst's surface properties.[18]
-
Final Wash and Storage: Decant the base solution and wash the catalyst thoroughly with deionized water until the washings are neutral. Store the regenerated catalyst under water or a suitable solvent (e.g., ethanol) to prevent it from drying out, as dry Raney® Nickel is pyrophoric.[20]
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Troubleshooting decision tree for catalyst-related reaction issues.
Caption: Primary pathways leading to heterogeneous catalyst deactivation.
References
- 1. Z-selective reduction of alkynes using Lindlar’s catalyst [mail.almerja.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 6. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 8. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. CN103028422A - Regeneration method for refining palladium-carbon catalysts through coarse terephthalic acid hydrogenation - Google Patents [patents.google.com]
- 17. CN105363476B - The regeneration of palladium/carbon catalyst and using method - Google Patents [patents.google.com]
- 18. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Navigating the Synthesis Landscape: A Solvent Selection Guide for 3-Methoxypent-1-yne Reactions
Technical Support & Troubleshooting Resource
For researchers, scientists, and professionals in drug development, optimizing reactions involving 3-methoxypent-1-yne is crucial for efficient and successful synthesis. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and selectivity. This technical support center provides a comprehensive guide to solvent selection for key reactions of this compound, complete with troubleshooting advice and frequently asked questions to address common experimental challenges.
General Considerations for Solvent Selection
The unique structure of this compound, featuring a terminal alkyne and an ether linkage, necessitates careful consideration of solvent properties. The polarity, coordinating ability, and proticity of the solvent can impact the solubility of reactants, the stability of intermediates, and the activity of catalysts.
Key Solvent Properties and Their Impact:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are often effective for reactions involving polar transition states and are good at solvating cations. They are commonly used in metal-catalyzed reactions like Sonogashira couplings and click chemistry.
-
Polar Protic Solvents (e.g., Water, Alcohols): While the terminal alkyne proton is weakly acidic, strong bases in protic solvents can lead to deprotonation. However, aqueous mixtures can be beneficial in some cases, such as in certain click chemistry protocols.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for reactions with nonpolar reactants and intermediates. They can be advantageous in minimizing side reactions that are promoted by polar environments.
-
Amine Bases as Solvents (e.g., Triethylamine): In reactions like the Sonogashira coupling, an amine base can also serve as the solvent, simplifying the reaction setup.
Troubleshooting Common Issues in this compound Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | - Poor Solubility of Reactants: The chosen solvent may not adequately dissolve this compound or other reagents. - Catalyst Deactivation: The solvent may be coordinating to the metal center of the catalyst, inhibiting its activity. - Side Reactions: The solvent may be promoting undesired reaction pathways. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, DMF). - Co-solvent System: Use a mixture of solvents to improve solubility (e.g., THF/Water). - Change Catalyst System: Some catalysts are more robust in certain solvents. |
| Formation of Byproducts | - Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, often promoted by oxygen and certain solvents. - Isomerization or Decomposition: The solvent may be facilitating undesired transformations of the starting material or product. | - Degas Solvents: Thoroughly degas all solvents to remove oxygen. - Use a Copper-Free Sonogashira Protocol: This can mitigate homocoupling. - Lower Reaction Temperature: This can help to suppress side reactions. |
| Inconsistent Reaction Rates | - Solvent Purity: Traces of water or other impurities in the solvent can affect reaction kinetics. - Solvent Viscosity: Highly viscous solvents can hinder mass transfer and slow down the reaction. | - Use Anhydrous Solvents: Ensure solvents are dry, especially for moisture-sensitive reactions. - Consider Less Viscous Solvents: At a given polarity, a less viscous solvent may improve reaction rates. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in a Sonogashira coupling of this compound?
A common starting point for Sonogashira couplings is a mixture of an amine base (which also acts as a solvent and acid scavenger) and a co-solvent. A typical system would be triethylamine (Et3N) with a co-solvent like THF or DMF to ensure solubility of all components.
Q2: Can I use water as a solvent for click chemistry with this compound?
While this compound has some limited water solubility, using a co-solvent is generally recommended for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Mixtures of water with THF, t-butanol, or DMSO are often effective and can accelerate the reaction.
Q3: How does the methoxy group in this compound affect solvent choice?
The methoxy group increases the polarity of the molecule compared to a simple pent-1-yne. This can improve its solubility in more polar solvents. However, the ether oxygen can also act as a Lewis base and potentially coordinate to metal catalysts, which might influence catalyst activity. This should be considered when selecting both the solvent and the catalyst system.
Q4: For the hydration of this compound, what solvent system is preferred?
Acid-catalyzed hydration of alkynes is typically carried out in aqueous acidic solutions, often with a co-solvent like THF or acetone to ensure miscibility of the alkyne. The presence of mercury (II) salts as a catalyst can allow for milder conditions.
Data on Solvent Effects for Key Reactions
The following tables summarize the impact of different solvents on common reactions involving terminal alkynes, providing a comparative basis for optimizing reactions with this compound. Note: Data is generalized from studies on similar terminal alkynes and should be used as a guide for initial screening.
Table 1: Solvent Effects on Sonogashira Coupling of Terminal Alkynes
| Solvent | Typical Co-solvent | Base | Relative Yield | Notes |
| Triethylamine | None | Triethylamine | Good to Excellent | Acts as both solvent and base. Good for many substrates. |
| THF | Triethylamine | Triethylamine | Excellent | Often improves solubility and reaction rates. |
| DMF | Triethylamine | Triethylamine | Good to Excellent | A more polar option, can be beneficial for less reactive halides. |
| Toluene | Triethylamine | Triethylamine | Moderate to Good | A non-polar option, can sometimes reduce side reactions. |
Table 2: Solvent Effects on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Solvent System | Catalyst | Typical Yield | Notes |
| H₂O / t-BuOH (1:1) | CuSO₄ / Na-Ascorbate | Excellent | A very common and effective "green" solvent system. |
| THF / H₂O | CuSO₄ / Na-Ascorbate | Good to Excellent | Good for substrates with lower water solubility. |
| DMSO | CuI | Good | A good polar aprotic option, especially for substrates with poor solubility in aqueous mixtures. |
| Dichloromethane | CuI | Moderate to Good | A non-polar option, but less common due to environmental concerns. |
Experimental Protocols
1. General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent system, typically a 2:1 mixture of THF and triethylamine.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent mixture (e.g., 1:1 v/v t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizing Solvent Selection Logic
A systematic approach to solvent selection can be visualized as a decision-making workflow.
Caption: A workflow for systematic solvent selection in optimizing reactions.
This guide provides a foundational framework for selecting and optimizing solvents for reactions involving this compound. By understanding the principles of solvent effects and following a systematic approach to experimentation, researchers can significantly improve the efficiency and success of their synthetic endeavors.
Validation & Comparative
Confirming the Structure of 3-methoxypent-1-yne using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methoxypent-1-yne. The data presented serves as a benchmark for researchers to confirm the synthesis and purity of this compound. By comparing experimentally obtained spectra with the predicted data in this guide, scientists can confidently verify the molecular structure.
Predicted NMR Data for this compound
The structure of this compound (C₆H₁₀O) contains a terminal alkyne, an ether, and a chiral center, leading to a distinct pattern of signals in its NMR spectra. The predicted data is based on established chemical shift ranges for these functional groups.
¹H NMR Spectroscopy Data
The proton NMR spectrum is expected to show five distinct signals. A key feature is the diastereotopic nature of the methylene protons (H-4) due to the adjacent chiral center (C-3), resulting in separate signals for these two protons.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | H-1 | ~2.0 - 3.0 | Doublet of triplets | 1H |
| 2 | H-3 | ~3.8 - 4.2 | Triplet of doublets | 1H |
| 3 | H-4a | ~1.6 - 1.8 | Multiplet | 1H |
| 4 | H-4b | ~1.5 - 1.7 | Multiplet | 1H |
| 5 | H-5 | ~0.9 - 1.1 | Triplet | 3H |
| 6 | OCH₃ | ~3.3 - 3.5 | Singlet | 3H |
¹³C NMR Spectroscopy Data
The carbon NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C-1 | ~80 - 90 |
| 2 | C-2 | ~70 - 80 |
| 3 | C-3 | ~65 - 75 |
| 4 | C-4 | ~25 - 35 |
| 5 | C-5 | ~10 - 15 |
| 6 | OCH₃ | ~55 - 65 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the solvent.
3. ¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
The spectral width should encompass the expected carbon chemical shift range (e.g., 0-220 ppm).[1]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans).[1]
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound by comparing experimental NMR data with the predicted values.
Caption: Workflow for NMR-based structural verification of this compound.
References
A Comparative Analysis of 3-Methoxypent-1-yne and Other Terminal Alkynes for Researchers and Drug Development Professionals
An in-depth guide to the physical properties and chemical reactivity of 3-methoxypent-1-yne in comparison to other common terminal alkynes, supported by experimental data and detailed protocols.
Introduction
Terminal alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique linear geometry and the acidity of the terminal proton make them valuable precursors in a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions, hydroboration-oxidation, and cycloadditions. This guide provides a comparative analysis of this compound, a functionally substituted terminal alkyne, with simpler, unsubstituted terminal alkynes such as propyne, 1-butyne, and 1-pentyne. Understanding the influence of the methoxy group at the propargylic position on the physical properties and chemical reactivity of the alkyne is crucial for its effective utilization in the synthesis of complex molecules, particularly in the field of drug development.
Physical and Spectroscopic Properties: A Comparative Overview
The introduction of a methoxy group at the C-3 position of the pent-1-yne scaffold has a noticeable impact on its physical properties when compared to its unsubstituted counterparts. The increased polarity and molecular weight due to the oxygen atom lead to a higher boiling point and density. A summary of the key physical and spectroscopic properties is presented in Table 1.
Table 1: Physical and Spectroscopic Properties of Selected Terminal Alkynes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm, C≡C-H) | ¹³C NMR (δ, ppm, C≡CH) |
| This compound | C₆H₁₀O | 98.14 | 115-116 | ~0.87 | ~2.4 | ~83, ~73 |
| Propyne | C₃H₄ | 40.07 | -23.2[1] | 0.53 (at BP)[1] | 1.8[1] | ~75, ~68 |
| 1-Butyne | C₄H₆ | 54.09 | 8.1[2] | 0.678 (liquid)[3] | 1.9 | ~84, ~69 |
| 1-Pentyne | C₅H₈ | 68.12 | 40.2[4][5] | 0.691[4][5] | 1.9 | ~84, ~68 |
Note: Spectroscopic data are approximate and can vary depending on the solvent and other experimental conditions.
Comparative Reactivity Analysis
The reactivity of terminal alkynes is primarily governed by two key features: the acidity of the terminal proton and the electron density of the triple bond. The presence of a methoxy group in this compound introduces both steric and electronic effects that can modulate its reactivity in comparison to simple alkyl-substituted terminal alkynes.
Acidity and Alkynide Formation
The terminal proton of an alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation by a strong base to form a potent nucleophile, the acetylide anion. This is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds. The electron-withdrawing inductive effect of the neighboring methoxy group in this compound is expected to slightly increase the acidity of its terminal proton compared to unsubstituted alkynes. This can facilitate its deprotonation and subsequent participation in nucleophilic substitution and addition reactions.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. The reaction is sensitive to both electronic and steric factors of the alkyne. While direct comparative yield data under identical conditions is limited, we can infer the relative reactivity. The slightly increased nucleophilicity of the acetylide derived from this compound may enhance the rate of transmetalation in the catalytic cycle. However, the increased steric bulk of the propargylic substituent could potentially hinder the approach to the palladium center, possibly leading to slightly lower yields or requiring longer reaction times compared to less hindered alkynes like propyne.
Table 2: Representative Yields in Sonogashira Coupling with Iodobenzene
| Terminal Alkyne | Reaction Conditions | Product | Yield (%) |
| This compound | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 1-(3-Methoxypent-1-yn-1-yl)benzene | Data not available |
| Propyne | Pd(dppf)Cl₂, CuI, Et₃N, DMF, 80 °C | 1-(Prop-1-yn-1-yl)benzene | 85 |
| 1-Butyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 1-(But-1-yn-1-yl)benzene | 92 |
| 1-Pentyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 1-(Pent-1-yn-1-yl)benzene | 95 |
Note: The presented yields are from different literature sources and may not be directly comparable due to variations in reaction conditions.
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes is a classic method for the anti-Markovnikov hydration of the triple bond, yielding aldehydes. The regioselectivity of this reaction is highly sensitive to steric hindrance. Bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, are typically used to prevent double addition and to enhance the selectivity for the terminal carbon. The increased steric bulk around the triple bond in this compound, due to the ethyl and methoxy groups at the C-3 position, is expected to strongly favor the addition of the boron atom to the terminal carbon, leading to high regioselectivity for the formation of the corresponding aldehyde after oxidation.
Table 3: Expected Products and Regioselectivity in Hydroboration-Oxidation
| Terminal Alkyne | Reagent | Expected Major Product | Expected Regioselectivity |
| This compound | 9-BBN then H₂O₂, NaOH | 3-Methoxypentanal | High |
| Propyne | 9-BBN then H₂O₂, NaOH | Propanal | High |
| 1-Butyne | Disiamylborane then H₂O₂, NaOH | Butanal | High |
| 1-Pentyne | 9-BBN then H₂O₂, NaOH | Pentanal | High |
Experimental Protocols
General Protocol for Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, CuI, and the aryl halide.
-
Add the anhydrous solvent and stir the mixture until the solids are dissolved.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Hydroboration-Oxidation
Materials:
-
Bulky borane reagent (e.g., 9-BBN or disiamylborane)
-
Terminal alkyne
-
Anhydrous THF
-
Aqueous sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Hydroboration: To a solution of the terminal alkyne in anhydrous THF at 0 °C under an inert atmosphere, add the bulky borane reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time until the hydroboration is complete.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 25 °C.
-
Stir the mixture at room temperature for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Visualizing Reaction Pathways and Logic
To better illustrate the processes discussed, the following diagrams were generated using Graphviz.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Workflow for the hydroboration-oxidation of a terminal alkyne.
Conclusion
This compound presents itself as a valuable, functionalized terminal alkyne with distinct properties compared to its simpler, unsubstituted analogs. The presence of the methoxy group at the propargylic position influences its physical properties, notably increasing its boiling point. In terms of reactivity, the inductive effect of the methoxy group is expected to enhance the acidity of the terminal proton, potentially facilitating reactions that proceed via an acetylide intermediate. Conversely, the increased steric hindrance may play a role in modulating the rate and yield of certain reactions. For researchers and drug development professionals, understanding these nuances is key to strategically incorporating this compound into synthetic routes to access novel and complex molecular architectures. Further quantitative comparative studies under standardized conditions are warranted to fully elucidate the reactivity profile of this versatile building block.
References
- 1. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]
- 5. perlego.com [perlego.com]
A Comparative Guide to Purity Validation of 3-Methoxypent-1-yne: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-methoxypent-1-yne. This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide supporting data to aid in selecting the most appropriate technique for your analytical needs.
Introduction to Purity Analysis Techniques
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte.[1][2] this compound is a small molecule with a molecular weight of 98.14 g/mol , suggesting it is likely to be volatile and thermally stable, making it a suitable candidate for GC-MS analysis.[3] However, HPLC remains a versatile technique for a broad range of compounds.[1][4] This guide will explore the nuances of applying both techniques to this specific compound.
Experimental Workflow
The general workflow for determining the purity of this compound using either HPLC or GC-MS involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for the purity validation of this compound.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible results. The following are proposed protocols for the analysis of this compound.
HPLC Method
High-Performance Liquid Chromatography is a technique used to separate, identify, and quantify each component in a mixture.[4] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[4]
Instrumentation:
-
System: Agilent 1260 Infinity II or equivalent[5]
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)[5]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) at 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Method
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.[6]
Instrumentation:
-
System: Agilent 7890B GC coupled to a 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[4]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent.
Comparison of HPLC and GC-MS for this compound Purity
The choice of analytical technique can significantly impact the results of a purity assessment. Below is a comparison of HPLC and GC-MS for the analysis of this compound.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1] | Requires analyte to be volatile and thermally stable.[1][4] |
| Sensitivity | Generally lower than GC-MS. | High sensitivity, especially with selective ion monitoring (SIM).[2] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns.[6] |
| Analysis Time | Typically longer run times (10-60 minutes).[4] | Generally faster analysis times.[1] |
| Sample Preparation | Simple dissolution in the mobile phase.[5] | May require derivatization for non-volatile compounds, but simple dissolution for volatile ones.[7] |
| Cost | High initial and running costs due to solvent consumption.[4] | Lower running costs, but the initial instrument cost can be high.[2] |
Hypothetical Data Presentation
To illustrate the potential results from each technique, the following table summarizes hypothetical purity data for a batch of this compound.
| Analytical Technique | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| HPLC | 4.2 | 99.5 | 99.5% |
| GC-MS | 6.8 | 99.8 | 99.8% |
In this hypothetical scenario, both techniques indicate high purity. The slightly higher purity value from GC-MS could be attributed to its superior resolution and sensitivity, potentially separating a closely eluting impurity that co-elutes with the main peak in HPLC.
Conclusion
Both HPLC and GC-MS are viable methods for assessing the purity of this compound.
GC-MS is generally the preferred method for this compound due to its volatile nature. The high separation efficiency and the structural information provided by the mass spectrometer offer a comprehensive and sensitive analysis.
HPLC is a suitable alternative , particularly if the sample contains non-volatile impurities or if a GC-MS system is unavailable. While it may have lower resolution and sensitivity compared to GC-MS for this specific analyte, a well-developed HPLC method can still provide accurate and reliable purity data.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, the available instrumentation, and the potential impurities that need to be detected and quantified. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more confident purity assessment.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. elite-chems.com [elite-chems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Distinguishing Positional Isomers of 3-Methoxypent-1-yne Using Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of functional groups, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to effectively distinguish between 3-methoxypent-1-yne and its key positional isomers.
The isomers under comparison are:
-
Isomer A: this compound
-
Isomer B: 4-methoxypent-1-yne
-
Isomer C: 1-methoxypent-2-yne
-
Isomer D: 3-methoxypent-2-yne
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups. The primary distinctions among these isomers lie in the vibrations of the carbon-carbon triple bond (C≡C) and the terminal alkyne C-H bond.
Key Differentiating Absorptions:
-
Terminal vs. Internal Alkynes: Isomers A and B are terminal alkynes, meaning the triple bond is at the end of the carbon chain. This results in a characteristic sharp ≡C-H stretching peak around 3300 cm⁻¹.[1][2] Internal alkynes, like isomers C and D, lack this specific hydrogen and will be missing this peak.[2][3]
-
C≡C Stretch: The C≡C triple bond stretch appears between 2100-2260 cm⁻¹.[1][2] For terminal alkynes (A and B), this peak is typically of medium intensity. For internal alkynes (C and D), the intensity of this peak is often weaker and can be absent in highly symmetrical molecules.[4]
| Isomer | Structure | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| A: this compound | CH≡C-CH(OCH₃)-CH₂-CH₃ | ~3300 (Sharp) | ~2120 (Medium) | ~1100 |
| B: 4-methoxypent-1-yne | CH≡C-CH₂-CH(OCH₃)-CH₃ | ~3300 (Sharp) | ~2120 (Medium) | ~1100 |
| C: 1-methoxypent-2-yne | CH₃-CH₂-C≡C-CH₂OCH₃ | Absent | ~2240 (Weak) | ~1100 |
| D: 3-methoxypent-2-yne | CH₃-C≡C-CH(OCH₃)-CH₃ | Absent | ~2240 (Weak) | ~1100 |
Table 1: Comparative IR Absorption Data for Methoxypentyne Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for distinguishing these positional isomers by revealing the precise electronic environment and connectivity of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and integration of proton signals are unique for each isomer.
Key Differentiating Signals:
-
Acetylenic Proton (≡C-H): A singlet appearing around δ 2.0-3.2 ppm is a clear indicator of a terminal alkyne (Isomers A and B).[5][6]
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens is present in all isomers, typically between δ 3.3-4.0 ppm.[7][8][9] Its exact position can vary slightly based on the neighboring groups.
-
Protons Adjacent to Oxygen (-CH-O- or -CH₂-O-): The chemical shift and multiplicity of protons on the carbon bearing the methoxy group are highly diagnostic. For example, in Isomer A, this is a triplet, whereas in Isomer B, it is a sextet.
| Isomer | Acetylenic Proton (δ, mult.) | Methoxy Protons (δ, mult.) | Protons Adjacent to Oxygen (δ, mult.) | Other Key Signals (δ, mult.) |
| A: this compound | ~2.5 (d) | ~3.4 (s) | ~3.9 (t) | ~1.8 (p, -CH₂-), ~1.0 (t, -CH₃) |
| B: 4-methoxypent-1-yne | ~2.4 (t) | ~3.3 (s) | ~3.8 (p) | ~2.5 (dd, -CH₂-), ~1.2 (d, -CH₃) |
| C: 1-methoxypent-2-yne | Absent | ~3.4 (s) | ~4.1 (t) | ~2.2 (p, -CH₂-), ~1.1 (t, -CH₃) |
| D: 3-methoxypent-2-yne | Absent | ~3.3 (s) | ~4.0 (q) | ~1.8 (s, ≡C-CH₃), ~1.3 (d, -CH(O)-CH₃) |
Table 2: Comparative ¹H NMR Data (Predicted, in ppm) for Methoxypentyne Isomers.
¹³C NMR Spectroscopy
¹³C NMR clearly distinguishes isomers based on the number of unique carbon signals and their chemical shifts, particularly for the sp-hybridized carbons of the triple bond.
Key Differentiating Signals:
-
Alkyne Carbons (C≡C): These carbons resonate in the δ 65-95 ppm range.[8] The specific shifts differ significantly between terminal and internal alkynes and are influenced by adjacent substituents.
-
Carbon Bonded to Oxygen (C-O): The chemical shift of the carbon atom bonded to the methoxy group is also a key indicator of its position within the molecule.
| Isomer | Alkyne Carbons (δ) | Methoxy Carbon (δ) | Carbon Adjacent to Oxygen (δ) | Total Unique Carbon Signals |
| A: this compound | ~83, ~73 | ~57 | ~70 | 6 |
| B: 4-methoxypent-1-yne | ~82, ~70 | ~56 | ~68 | 6 |
| C: 1-methoxypent-2-yne | ~80, ~78 | ~58 | ~59 | 6 |
| D: 3-methoxypent-2-yne | ~82, ~76 | ~57 | ~62 | 5 |
Table 3: Comparative ¹³C NMR Data (Predicted, in ppm) for Methoxypentyne Isomers.
Mass Spectrometry (MS)
While all four isomers have the same molecular weight (98.14 g/mol ), their fragmentation patterns upon electron ionization (EI) will differ due to the varying stability of the resulting carbocations and radical fragments.[10][11]
Key Differentiating Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[12] The position of the methoxy group will dictate the mass of the most stable, and therefore most abundant, fragment ions.
-
Loss of Alkyl Groups: Cleavage at other points in the carbon chain will also produce characteristic fragments. For example, loss of an ethyl group (M-29) would be prominent for Isomer A, while loss of a methyl group (M-15) would be significant for Isomers B and D.
| Isomer | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Likely Neutral Loss |
| A: this compound | 98 | 69 | 57 | Ethyl radical (C₂H₅) |
| B: 4-methoxypent-1-yne | 98 | 83 | 43 | Methyl radical (CH₃) |
| C: 1-methoxypent-2-yne | 98 | 69 | 45 | Ethyl radical (C₂H₅) |
| D: 3-methoxypent-2-yne | 98 | 83 | 57 | Methyl radical (CH₃) |
Table 4: Predicted Key Fragments in Mass Spectrometry for Methoxypentyne Isomers.
Experimental Protocols & Workflow
A logical workflow ensures efficient and accurate isomer identification.
Figure 1. A logical workflow for distinguishing methoxypentyne isomers using spectroscopy.
Methodology:
-
Infrared (IR) Spectroscopy:
-
Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Acquisition: The spectrum is acquired using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: The spectrum is analyzed for the presence or absence of the characteristic ≡C-H stretch (~3300 cm⁻¹) to classify the isomer as terminal or internal.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Acquisition: ¹H and ¹³C spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Chemical shifts, multiplicities, and integrations are analyzed to determine the complete proton and carbon framework, allowing for unambiguous assignment of the methoxy group and alkyne positions.
-
-
Mass Spectrometry (MS):
-
Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Acquisition: The sample is ionized using electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which is then compared against predicted patterns to confirm the isomeric structure.
-
Conclusion
While IR spectroscopy provides a rapid initial screening to differentiate terminal from internal alkynes, it cannot distinguish between isomers within those subgroups (A vs. B, or C vs. D). Mass spectrometry offers confirmatory data based on fragmentation, but the most powerful and definitive technique for this analytical challenge is high-resolution NMR spectroscopy. By combining the detailed connectivity information from both ¹H and ¹³C NMR, a researcher can confidently and unambiguously identify the specific positional isomer of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR spectrum: Alkynes [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. docsity.com [docsity.com]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Methoxypent-2-yne | C6H10O | CID 12601908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Reaction Kinetics of 3-Methoxypent-1-yne Transformations
This guide provides a comprehensive analysis of the reaction kinetics associated with the transformations of 3-methoxypent-1-yne, with a particular focus on its isomerization to 3-methoxypenta-1,2-diene and other potential products. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and compare the kinetic parameters and reaction pathways of this versatile building block.
Introduction to this compound Transformations
This compound is a functionalized internal alkyne with the chemical formula C6H10O[1]. Its structure, featuring a methoxy group at the propargylic position, makes it a valuable precursor in organic synthesis. A key transformation of this compound is its isomerization to the corresponding allene, 3-methoxypenta-1,2-diene, and potentially to conjugated dienes such as (1E,3Z)-1-methoxypenta-1,3-diene[2]. These transformations are typically facilitated by bases or transition metal catalysts. Understanding the kinetics of these reactions is crucial for controlling product selectivity and optimizing reaction conditions.
The isomerization of alkynes is a well-established process in organic chemistry. Base-catalyzed isomerizations, often employing strong bases like potassium tert-butoxide (KOtBu), proceed through a series of proton abstraction and reprotonation steps, leading to the migration of the triple bond. The regioselectivity and rate of these reactions are influenced by the substrate structure, the nature of the base, the solvent, and the reaction temperature.
Plausible Reaction Mechanisms
The base-catalyzed isomerization of this compound to 3-methoxypenta-1,2-diene is believed to proceed via a deprotonation-reprotonation mechanism. A strong base, such as potassium tert-butoxide, abstracts a proton from the carbon adjacent to the alkyne, forming a propargyl anion intermediate. This is followed by reprotonation at a different position to yield the allene. The presence of the methoxy group can influence the acidity of the adjacent protons and the stability of the intermediates, thereby affecting the reaction kinetics.
Alternatively, transition metal catalysts can promote the isomerization through different mechanistic pathways, such as the formation of metal-allene complexes.
Below is a diagram illustrating a plausible base-catalyzed isomerization pathway.
References
Comparative Analysis of Novel Compounds from 3-Methoxypent-1-yne: A Framework for Biological Activity Screening
A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities derived from 3-methoxypent-1-yne. This document provides a framework for comparative biological activity screening, including standardized data presentation, detailed experimental protocols, and workflow visualizations.
While specific research on the biological activities of compounds directly synthesized from this compound is not extensively available in the public domain, this guide presents a robust framework for conducting and comparing such studies. The methodologies and examples provided are based on established practices for the biological screening of novel methoxy-containing compounds and other small molecules, offering a template for future research in this area.
Comparative Performance Data
The following tables are illustrative examples of how to present quantitative data from biological activity screens. Researchers should replace the placeholder data with their experimental results.
Table 1: In Vitro Cytotoxicity Screening of Novel Compounds
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM)[1][2] | Standard (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI) |
| NC-001 | Pyrimidine | MCF-7 (Breast Cancer) | 15.2 | 1.2 | 3.5 |
| NC-002 | Pyrimidine | A549 (Lung Cancer) | 22.8 | 2.5 | 1.8 |
| NC-003 | Triazole | MCF-7 (Breast Cancer) | 8.5 | 1.2 | 6.2 |
| NC-004 | Triazole | A549 (Lung Cancer) | 12.1 | 2.5 | 4.8 |
| NC-005 | Imidazole | MCF-7 (Breast Cancer) | 35.1 | 1.2 | 1.1 |
| NC-006 | Imidazole | A549 (Lung Cancer) | 41.5 | 2.5 | 0.9 |
SI = IC₅₀ in normal cell line (e.g., MCF-10A) / IC₅₀ in cancer cell line.
Table 2: Antimicrobial Activity Screening of Novel Compounds
| Compound ID | Derivative Class | E. coli MIC (µg/mL)[3] | S. aureus MIC (µg/mL)[4] | Standard (Ciprofloxacin) MIC (µg/mL) |
| NC-001 | Pyrimidine | 64 | 32 | 2 |
| NC-002 | Pyrimidine | >128 | 64 | 2 |
| NC-003 | Triazole | 16 | 8 | 2 |
| NC-004 | Triazole | 32 | 16 | 2 |
| NC-005 | Imidazole | 128 | >128 | 2 |
| NC-006 | Imidazole | >128 | >128 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a standard cytotoxic agent (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining the cytotoxic effects of novel compounds.
Caption: Potential mechanism of action for an anticancer compound.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic pathways to 3-methoxypent-1-yne
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to 3-methoxypent-1-yne, a valuable building block in medicinal chemistry. The comparison encompasses reagent costs, reaction yields, and detailed experimental protocols to aid in the selection of the most suitable method for specific laboratory and production needs.
Pathway 1: Williamson Ether Synthesis of Pent-1-yn-3-ol
This classical approach involves the deprotonation of a secondary alcohol, pent-1-yn-3-ol, to form an alkoxide, which is subsequently alkylated with a methylating agent to yield the desired ether.
Reaction Scheme:
Experimental Protocol:
To a solution of pent-1-yn-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide. Methyl iodide (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford this compound. A typical reported yield for this reaction is in the range of 85-95%.
Pathway 2: Nucleophilic Substitution on 3-Halopent-1-yne
This alternative two-step pathway begins with the conversion of pent-1-yn-3-ol to a corresponding 3-halopent-1-yne, followed by a nucleophilic substitution reaction with sodium methoxide.
Reaction Scheme:
Step 2a: Halogenation of Pent-1-yn-3-ol
Step 2b: Nucleophilic Substitution
Experimental Protocol:
Step 2a: Synthesis of 3-Chloropent-1-yne
Pent-1-yn-3-ol (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane, and the solution is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour, then at room temperature for an additional 2-3 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is carefully poured onto ice and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-chloropent-1-yne. This intermediate is often used in the next step without further purification. The expected yield for this step is typically around 80-90%.
Step 2b: Synthesis of this compound
Sodium methoxide (1.5 eq) is suspended in an anhydrous solvent like methanol or THF. The crude 3-chloropent-1-yne (1.0 eq) is then added, and the mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by fractional distillation. The yield for this substitution step is generally in the range of 70-80%.
Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the estimated costs and overall efficiency of each pathway for the synthesis of one mole of this compound. Prices are based on commercially available reagent-grade chemicals and may vary depending on the supplier and quantity.
Table 1: Reagent Cost and Molar Quantities for Pathway 1
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (g) | Cost/Unit | Total Cost ($) |
| Pent-1-yn-3-ol | 84.12 | 1.0 | 84.12 | $10/g[1] | 841.20 |
| Sodium Hydride (60%) | 24.00 | 1.1 | 44.00 | $2.00/g[2][3][4][5][6] | 88.00 |
| Methyl Iodide | 141.94 | 1.2 | 170.33 | $0.80/g[7] | 136.26 |
| Total | $1065.46 |
Table 2: Reagent Cost and Molar Quantities for Pathway 2
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (g) | Cost/Unit | Total Cost ($) |
| Step 2a | |||||
| Pent-1-yn-3-ol | 84.12 | 1.0 | 84.12 | $10/g[1] | 841.20 |
| Thionyl Chloride | 118.97 | 1.2 | 142.76 | $0.50/g[8][9][10] | 71.38 |
| Step 2b | |||||
| Sodium Methoxide | 54.02 | 1.5 | 81.03 | $1.50/g | 121.55 |
| Total | $1034.13 |
Table 3: Overall Comparison of Synthetic Pathways
| Parameter | Pathway 1: Williamson Ether Synthesis | Pathway 2: Nucleophilic Substitution |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85-95% | ~56-72% |
| Estimated Reagent Cost per Mole | $1065.46 | $1034.13 |
| Cost per Gram of Product (assuming 90% yield for P1 and 65% for P2) | ~$12.15 | ~$16.31 |
| Advantages | Higher overall yield, one-pot reaction. | Avoids the use of highly reactive and flammable sodium hydride. |
| Disadvantages | Use of sodium hydride requires stringent anhydrous conditions and careful handling. | Lower overall yield due to the two-step process, isolation of a potentially unstable intermediate. |
Visualization of Synthetic Pathways
The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.
Caption: Pathway 1: Williamson Ether Synthesis.
Caption: Pathway 2: Nucleophilic Substitution.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. The Williamson ether synthesis (Pathway 1) is a more direct, one-pot reaction with a higher overall yield, making it more atom-economical and resulting in a lower cost per gram of the final product. However, it requires the use of sodium hydride, a pyrophoric reagent that necessitates careful handling and strictly anhydrous conditions.
Pathway 2, involving the formation and subsequent substitution of a 3-halopent-1-yne, avoids the use of sodium hydride. While the total reagent cost is slightly lower, the two-step nature of this pathway leads to a significantly lower overall yield, ultimately increasing the cost per gram of the desired product. The choice between these two pathways will therefore depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. For larger scale production where efficiency and cost per unit are critical, optimizing the Williamson ether synthesis would likely be the preferred approach, provided that the necessary safety precautions for handling sodium hydride are in place. For smaller, laboratory-scale syntheses where avoiding hazardous reagents is a priority, the two-step nucleophilic substitution method presents a reasonable alternative.
References
- 1. 1-PENTYN-3-OL price,buy 1-PENTYN-3-OL - chemicalbook [m.chemicalbook.com]
- 2. Sodium hydride dry, 90 7646-69-7 [sigmaaldrich.com]
- 3. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 4. nanochemazone.com [nanochemazone.com]
- 5. strem.com [strem.com]
- 6. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. chemsavers.com [chemsavers.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Thionyl chloride price,buy Thionyl chloride - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3-Methoxypent-1-yne: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-methoxypent-1-yne is a highly flammable liquid and vapor that causes skin and eye irritation, and may cause respiratory irritation. [1]Proper disposal is critical to ensure laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.
Quantitative Data Summary
For quick reference, the key hazard classifications for this compound and related compounds are summarized below. This information underscores the importance of the disposal procedures outlined in this document.
| Hazard Classification | GHS Code | Description | Source |
| Flammable liquids | H224 / H225 | Extremely flammable liquid and vapor / Highly flammable liquid and vapor | [2] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335 | May cause respiratory irritation | [3][4] |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways | [2] |
| Hazardous to the aquatic environment — long-term hazard | H412 | Harmful to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedure for flammable and irritating organic chemical waste.
1. Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid. [5][6][7][8] - The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "Organic Waste," and should list "this compound" as a constituent.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly oxidizing agents or corrosive materials. [5]Incompatible wastes can lead to dangerous chemical reactions.
-
It is best practice to segregate halogenated and non-halogenated solvent waste; this compound waste falls into the non-halogenated category. [5] 3. Container Management:
-
Keep the waste container closed at all times, except when adding waste. [6][7] - Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. [9]The SAA should be in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames. [7] - The use of a flammable storage cabinet for the SAA is highly recommended. [5] 4. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms and labels as required by your institution.
5. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, use a chemical spill kit with an absorbent material suitable for flammable organic liquids.
-
For large spills, contact your institution's EHS or emergency response team.
-
All materials used for spill cleanup must be placed in the designated hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H10O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. content.labscoop.com [content.labscoop.com]
- 4. 3-Methoxy-3-methylbut-1-yne | C6H10O | CID 4913256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 3-Methoxypent-1-yne: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Protocols for 3-Methoxypent-1-yne
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS: 174401-95-7). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risks and establishing a secure laboratory environment.
Core Hazards and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards associated with this compound are its high flammability and its potential to cause significant irritation to the skin, eyes, and respiratory system.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure and ensure personal safety.
A comprehensive assessment of the necessary PPE is summarized in the table below. This information is compiled from safety data for this compound and structurally similar compounds.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended for extended handling periods. Dispose of contaminated gloves immediately. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | A flame-retardant lab coat is essential due to the high flammability of the compound. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood. A full-face respirator offers the additional benefit of eye and face protection. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling this chemical, from preparation to post-experiment cleanup.
Experimental Protocol for Safe Handling
1. Preparation:
-
Donning PPE: Before entering the laboratory area where this compound is handled, put on all required PPE as detailed in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Assembly: Gather all necessary glassware, reagents, and equipment and place them within the fume hood to minimize movement of the chemical outside of this controlled environment.
-
Spill Kit: Confirm that a spill kit appropriate for flammable organic compounds is readily accessible.
2. Handling:
-
Dispensing: Conduct all dispensing and weighing of this compound within the fume hood.
-
Experimentation: Carry out all experimental procedures involving this chemical within the fume hood.
-
Container Sealing: Keep the container of this compound tightly sealed when not in use to prevent the release of flammable vapors.
3. Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove and dispose of contaminated PPE in the designated waste containers.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any hazardous chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
